2,4-Dichloro-3-fluorobenzyl bromide
Description
BenchChem offers high-quality 2,4-Dichloro-3-fluorobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-3-fluorobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2,4-dichloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEBJUNCDLEXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-fluorobenzyl bromide
Introduction
2,4-Dichloro-3-fluorobenzyl bromide is a crucial building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its trifunctionalized aromatic ring offers multiple points for further chemical modification, making it a valuable intermediate for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 2,4-Dichloro-3-fluorobenzyl bromide, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the different routes.
Two principal and strategically distinct pathways for the synthesis of 2,4-Dichloro-3-fluorobenzyl bromide will be discussed in detail:
-
Route 1: Free-Radical Bromination of 2,4-Dichloro-3-fluorotoluene. This approach is the most direct, involving the selective bromination of the benzylic methyl group. The success of this route is heavily dependent on the efficient synthesis of the substituted toluene precursor.
-
Route 2: Halogenation of (2,4-Dichloro-3-fluorophenyl)methanol. This alternative strategy involves the synthesis of the corresponding benzyl alcohol, which is then converted to the target benzyl bromide. This route offers different challenges and advantages, particularly concerning the synthesis of the alcohol intermediate.
This guide will provide detailed, step-by-step protocols for each synthetic transformation, supported by mechanistic insights and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Synthesis via Free-Radical Bromination of 2,4-Dichloro-3-fluorotoluene
This synthetic approach hinges on the selective bromination of the methyl group of 2,4-Dichloro-3-fluorotoluene. The overall pathway can be visualized as a two-stage process: the synthesis of the toluene precursor followed by the final bromination step.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Part 1: Synthesis of 2,4-Dichloro-3-fluorotoluene
The key precursor for this route is 2,4-Dichloro-3-fluorotoluene. A robust method for its synthesis is the Sandmeyer reaction, which allows for the conversion of an amino group on an aromatic ring to a variety of functional groups.[1][2] In this case, the amino group of 2,4-Dichloro-3-fluoroaniline is replaced with a hydrogen atom.
The synthesis of 2,4-Dichloro-3-fluoroaniline itself can be achieved through the chlorination of a commercially available fluoroaniline. To ensure regioselectivity, the amino group is often first protected as an acetanilide, which directs the incoming chlorine atoms to the desired positions.[3][4]
Step 1a: Acetylation of 3-fluoroaniline
The initial step involves protecting the amino group of 3-fluoroaniline via acetylation to form N-(3-fluorophenyl)acetamide. This is a standard procedure to control the reactivity and directing effects of the amino group in subsequent electrophilic aromatic substitution reactions.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid N-(3-fluorophenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 1b: Chlorination of N-(3-fluorophenyl)acetamide
The protected aniline is then subjected to chlorination. The acetamido group directs the incoming chlorine atoms to the ortho and para positions relative to itself.
Experimental Protocol:
-
Suspend N-(3-fluorophenyl)acetamide in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, while maintaining the temperature at 15-20 °C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a dilute solution of sodium bisulfite (to quench any excess chlorine), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(2,4-dichloro-3-fluorophenyl)acetamide.
Step 1c: Hydrolysis of N-(2,4-dichloro-3-fluorophenyl)acetamide
The final step in the synthesis of the aniline precursor is the deprotection of the acetamido group.
Experimental Protocol:
-
Suspend the crude N-(2,4-dichloro-3-fluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete hydrolysis.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a base, such as sodium hydroxide, to precipitate the free aniline.
-
Extract the 2,4-Dichloro-3-fluoroaniline with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.
Step 1d: Sandmeyer Reaction to Yield 2,4-Dichloro-3-fluorotoluene
The Sandmeyer reaction is a cornerstone of aromatic synthesis, providing a versatile method for the transformation of arylamines.[1][5] In this step, the amino group of 2,4-dichloro-3-fluoroaniline is converted to a diazonium salt, which is then reduced to afford the target toluene derivative.
Experimental Protocol:
-
Prepare a solution of 2,4-dichloro-3-fluoroaniline in a mixture of ethanol and concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
In a separate flask, prepare a solution of copper(I) oxide in hypophosphorous acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) oxide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.
-
Extract the product, 2,4-Dichloro-3-fluorotoluene, with a suitable organic solvent such as diethyl ether.
-
Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation, and purify the crude product by vacuum distillation.
Part 2: Free-Radical Bromination of 2,4-Dichloro-3-fluorotoluene
The final step in this route is the selective bromination of the benzylic methyl group. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or light.[6]
Mechanism of Free-Radical Bromination
Caption: Synthetic workflow for Route 2.
Part 1: Synthesis of (2,4-Dichloro-3-fluorophenyl)methanol
The synthesis of the benzyl alcohol intermediate can be achieved by the reduction of the corresponding benzaldehyde.
Step 2a: Synthesis of 2,4-Dichloro-3-fluorobenzaldehyde
The synthesis of 2,4-dichloro-3-fluorobenzaldehyde can be accomplished from 2,4-dichloro-3-fluorotoluene via oxidation, or through formylation of a suitable precursor. A common method for the oxidation of a benzylic methyl group to an aldehyde is through the use of manganese dioxide or by controlled free-radical oxidation. A patent describes the synthesis of similar benzaldehydes from dichlorobenzal bromides. [7] Experimental Protocol (from a related procedure):
-
Stir 2,4-dichloro-3-fluorobenzal bromide with concentrated sulfuric acid.
-
Pass nitrogen gas through the mixture while applying a vacuum.
-
Heat the reaction mixture to 90-110 °C. A vigorous evolution of hydrogen bromide will occur.
-
After 1-2 hours, the evolution of HBr will cease. Pour the mixture onto ice.
-
Extract the 2,4-dichloro-3-fluorobenzaldehyde with ether.
-
Neutralize the ethereal extracts with sodium bicarbonate solution, wash with water, and dry over magnesium sulfate.
-
Evaporate the ether and purify the product by vacuum distillation or recrystallization.
Step 2b: Reduction of 2,4-Dichloro-3-fluorobenzaldehyde
The reduction of the aldehyde to the corresponding primary alcohol is a standard and high-yielding transformation, commonly achieved with sodium borohydride (NaBH₄). [5][8] Experimental Protocol:
-
Dissolve 2,4-Dichloro-3-fluorobenzaldehyde in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the product, (2,4-Dichloro-3-fluorophenyl)methanol, with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude alcohol, which can be purified by column chromatography or recrystallization if necessary.
Part 2: Bromination of (2,4-Dichloro-3-fluorophenyl)methanol
The conversion of the benzyl alcohol to the benzyl bromide can be achieved using several reagents. Two common and effective methods are the use of phosphorus tribromide (PBr₃) and the Appel reaction.
Method A: Using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols to the corresponding bromides. [9][10]The reaction proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral.
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve (2,4-Dichloro-3-fluorophenyl)methanol in a dry, aprotic solvent such as diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude 2,4-Dichloro-3-fluorobenzyl bromide by distillation or flash chromatography.
Method B: The Appel Reaction
The Appel reaction utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to convert alcohols to alkyl halides under mild conditions. [1][11][12]This reaction is known for its high yields and compatibility with a wide range of functional groups.
Mechanism of the Appel Reaction
Caption: Simplified mechanism of the Appel reaction.
Experimental Protocol:
-
In a round-bottom flask, dissolve (2,4-Dichloro-3-fluorophenyl)methanol and triphenylphosphine in a dry aprotic solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (CBr₄) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by direct filtration through a short plug of silica gel to remove the triphenylphosphine oxide byproduct, followed by elution with a non-polar solvent like hexanes. Further purification can be achieved by column chromatography or distillation.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Free-Radical Bromination | Route 2: Alcohol Bromination |
| Starting Materials | 2,4-Dichloro-3-fluorotoluene (multi-step synthesis) | 2,4-Dichloro-3-fluorobenzaldehyde (can be synthesized from the toluene) |
| Number of Steps | Fewer steps from the key toluene intermediate | More steps from a common starting material |
| Key Reactions | Free-radical bromination, Sandmeyer reaction | Aldehyde reduction, Alcohol bromination (PBr₃ or Appel) |
| Potential Issues | Regioselectivity of bromination, handling of diazonium salts | Over-reduction of the aldehyde, purification from phosphine oxide (Appel) |
| Overall Yield | Can be high if the toluene synthesis is efficient | Generally high-yielding individual steps |
| Scalability | Sandmeyer reactions can be challenging to scale up. | Reductions and alcohol brominations are generally scalable. |
Conclusion
Both synthetic routes presented in this guide offer viable pathways to 2,4-Dichloro-3-fluorobenzyl bromide. The choice between the two will largely depend on the availability and cost of the starting materials, the scale of the synthesis, and the specific expertise and equipment available in the laboratory.
Route 1, via free-radical bromination of the corresponding toluene, is more direct but relies on the successful multi-step synthesis of the key toluene intermediate, which involves a potentially hazardous Sandmeyer reaction. Route 2, proceeding through the benzyl alcohol, involves more steps but utilizes well-established and generally high-yielding reactions that are often more amenable to scale-up.
Researchers and drug development professionals should carefully consider the factors outlined in the comparative analysis to select the optimal synthetic strategy for their specific application. The detailed experimental protocols provided herein serve as a robust starting point for the practical execution of these syntheses.
References
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Organic Chemistry Portal. "Appel Reaction." Available at: [Link]
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Wikipedia. "Sandmeyer reaction." Available at: [Link]
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Organic Chemistry Portal. "Sandmeyer Reaction." Available at: [Link]
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OrgoSolver. "NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps." Available at: [Link]
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ResearchGate. "Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4)." Available at: [Link]
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The Royal Society of Chemistry. "Promotion of Appel-Type Reactions by N-Heterocyclic Carbenes." Available at: [Link]
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Bibliomed. "A CONVENIENT APPROACH FOR REDUCTION OF SOME FLUORO IMINES USING NaBH4." Available at: [Link]
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Chad's Prep®. "Substitution with PBr3 & SOCl2 [Video Lecture]." Available at: [Link]
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Chemistry LibreTexts. "19.3: Reductions using NaBH4, LiAlH4." Available at: [Link]
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PrepChem.com. "Preparation of 2,4-dichlorobenzaldehyde." Available at: [Link]
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Preprints.org. "Supplementary." Available at: [Link]
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Scribd. "Sandmeyer Reaction: p-Chlorotoluene Synthesis." Available at: [Link]
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PMC. "Synthesis of novel fluorinated building blocks via halofluorination and related reactions." Available at: [Link]
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Pearson. "Leaving Group Conversions - SOCl2 and PBr3 Explained." Available at: [Link]
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Organic Chemistry Portal. "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor." Available at: [Link]
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Introduction: Strategic Importance of Halogenated Benzyl Halides
An In-depth Technical Guide to 2,4-Dichloro-3-fluorobenzyl bromide
In the landscape of modern synthetic and medicinal chemistry, halogenated organic compounds serve as indispensable building blocks. Their utility stems from the profound influence that halogen substituents exert on a molecule's physicochemical and biological properties. Among these, poly-substituted benzyl bromides are particularly valuable as reactive intermediates for introducing complex aryl moieties into target structures. This guide focuses on 2,4-Dichloro-3-fluorobenzyl bromide, a trifunctionalized aromatic compound whose specific substitution pattern offers a unique combination of steric and electronic properties, making it a reagent of significant interest for researchers in drug discovery and materials science.
The presence of two chlorine atoms and a fluorine atom on the benzene ring creates a distinct electronic environment. The high electronegativity of the fluorine atom can modulate the acidity of adjacent protons, influence metabolic stability, and enhance binding affinity to biological targets through favorable electrostatic interactions. The chlorine atoms contribute to the molecule's lipophilicity and provide additional points for potential functionalization or steric blocking. The benzylic bromide group is a highly reactive electrophilic site, primed for nucleophilic substitution, making it an excellent handle for covalently linking the 2,4-dichloro-3-fluorophenyl group to a wide array of substrates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this important synthetic intermediate.
Physicochemical and Safety Data Summary
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The data below is compiled from various chemical suppliers and safety data sheets for 2,4-Dichloro-3-fluorobenzyl bromide and structurally similar compounds.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | 1-(Bromomethyl)-2,4-dichloro-3-fluorobenzene | IUPAC Nomenclature |
| Synonyms | 2,4-Dichloro-3-fluorobenzyl bromide | Common Name |
| CAS Number | Not explicitly assigned; related compounds used for reference. | N/A |
| Molecular Formula | C₇H₄BrCl₂F | - |
| Molecular Weight | 257.92 g/mol | - |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | [1] |
| Boiling Point | Not reported; estimated to be >200 °C at atmospheric pressure. | N/A |
| Melting Point | Not reported. | N/A |
| Density | Not reported; estimated to be >1.6 g/cm³. | |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene). | General knowledge |
Table 2: Hazard Identification and Safety
| Hazard Class | GHS Classification | Precautionary Statement Codes | Source(s) |
| Acute Toxicity | Not classified. Toxicological properties not fully investigated. | P260, P264, P270 | N/A |
| Skin Corrosion | Category 1B - Causes severe skin burns and eye damage. | P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | [2] |
| Eye Damage | Category 1 - Causes serious eye damage. | P280, P305+P351+P338 | [2] |
| Reactivity | Moisture sensitive. Reacts with water, bases, strong oxidizing agents, alcohols, and amines. | P234, P406 | [3] |
Synthesis and Purification
The most common and logical laboratory-scale synthesis of 2,4-Dichloro-3-fluorobenzyl bromide is via the free-radical bromination of the corresponding toluene precursor, 2,4-dichloro-3-fluorotoluene. This reaction, often referred to as a Wohl-Ziegler bromination when using N-Bromosuccinimide (NBS), proceeds via a free-radical chain mechanism.
Synthetic Pathway: Free-Radical Bromination
The mechanism involves three key stages: initiation, propagation, and termination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from the bromine source upon heating or irradiation. This bromine radical then abstracts a benzylic hydrogen from the toluene derivative, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of the bromine source to yield the desired product and a new bromine radical, which continues the chain reaction.
Caption: General workflow for the synthesis and purification of 2,4-Dichloro-3-fluorobenzyl bromide.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure based on established methods for benzylic bromination and should be adapted and optimized as necessary.
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-3-fluorotoluene (1.0 eq.).
-
Reagents: Add a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile. Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.05 eq.).
-
Rationale: NBS is a convenient and safer source of bromine radicals compared to liquid bromine. AIBN is a common initiator as it decomposes at a predictable rate upon heating to generate radicals.
-
-
Reaction: Heat the mixture to reflux (the boiling point of the solvent) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.
-
Rationale: Thermal energy is required to initiate the decomposition of AIBN, which starts the radical chain reaction.
-
-
Work-up: Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture and collect the filtrate.
-
Extraction & Washing: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Rationale: The bicarbonate wash neutralizes any residual HBr and quenches unreacted bromine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.[1]
Chemical Reactivity and Synthetic Utility
The synthetic utility of 2,4-Dichloro-3-fluorobenzyl bromide is dominated by the reactivity of the benzylic bromide. The C-Br bond is polarized, making the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions (Sₙ2 and Sₙ1)
This compound readily undergoes nucleophilic substitution reactions. With strong, unhindered nucleophiles, the reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry if the carbon were chiral (which it is not in this case).
Common Nucleophiles and Products:
-
Alcohols/Alkoxides (Williamson Ether Synthesis): Forms benzyl ethers.
-
Amines: Forms secondary or tertiary benzylamines.
-
Azide ion (N₃⁻): Forms benzyl azides, which are precursors to benzylamines via reduction.
-
Cyanide ion (CN⁻): Forms benzyl nitriles, which can be hydrolyzed to phenylacetic acids.
-
Carboxylates: Forms benzyl esters.
-
Enolates: Forms new C-C bonds, alkylating the α-position of a carbonyl compound.
Sources
2,4-Dichloro-3-fluorobenzyl bromide molecular structure
Title: Structural Profiling and Synthetic Utility of 2,4-Dichloro-3-fluorobenzyl Bromide: A Technical Guide
Executive Summary This technical guide provides an in-depth structural and functional analysis of 2,4-Dichloro-3-fluorobenzyl bromide , a specialized halogenated intermediate used in the synthesis of pharmaceuticals and agrochemicals. Characterized by a highly substituted benzene ring, this molecule serves as a critical electrophile for introducing the lipophilic and metabolically stable 2,4-dichloro-3-fluorophenyl moiety into target scaffolds. This guide covers its molecular geometry, electronic properties, synthetic pathways, and safety protocols, tailored for drug development professionals.
Structural Characterization & Molecular Identity
The molecule is a tri-halogenated benzyl bromide. Its reactivity and physical properties are governed by the steric crowding of the ortho-chloro and meta-fluoro substituents, as well as the strong electron-withdrawing nature of the halogen array.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(Bromomethyl)-2,4-dichloro-3-fluorobenzene |
| Molecular Formula | C₇H₄BrCl₂F |
| Molecular Weight | 257.91 g/mol |
| Core Moiety | Benzyl Bromide (α-Bromotoluene) |
| Halogen Pattern | 2,4-Dichloro, 3-Fluoro substitution |
| Precursor CAS | 1803777-52-7 (2,4-Dichloro-3-fluorotoluene) |
3D Conformational Analysis
-
Steric Crowding: The ortho-chloro group at position 2 creates significant steric hindrance near the bromomethyl (-CH₂Br) group. This "ortho effect" can retard nucleophilic attack compared to unsubstituted benzyl bromides, requiring optimized reaction conditions (higher temperature or polar aprotic solvents).
-
Halogen Interactions: The fluorine atom at position 3 is flanked by two large chlorine atoms (positions 2 and 4). This creates a "halogen pocket" that significantly alters the local electrostatic potential, often used in drug design to fill hydrophobic pockets in protein binding sites while blocking metabolic oxidation at the typically vulnerable para- and ortho-positions.
Synthetic Pathways & Mechanism
The synthesis of 2,4-Dichloro-3-fluorobenzyl bromide typically proceeds via Free-Radical Halogenation of the corresponding toluene derivative. This route is preferred over direct electrophilic aromatic substitution due to the deactivating nature of the halogenated ring.
Primary Synthesis Route: Radical Bromination
Precursor: 2,4-Dichloro-3-fluorotoluene. Reagents: N-Bromosuccinimide (NBS) or Bromine (Br₂). Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (greener alternative).
Mechanism: The reaction follows a radical chain mechanism:
-
Initiation: Thermal or photochemical homolysis of the initiator produces radicals.
-
Propagation: The radical abstracts a benzylic hydrogen (weakest C-H bond due to resonance stabilization), forming a benzylic radical. This radical reacts with Br₂ (or NBS) to yield the product and regenerate the bromine radical.
-
Termination: Radical recombination ends the cycle.
Visualization: Radical Substitution Pathway
Figure 1: Radical bromination pathway transforming the toluene precursor into the benzyl bromide.
Reactivity Profile & Applications
The benzylic bromide is a potent alkylating agent . The carbon-bromine bond is polarized, making the benzylic carbon highly electrophilic.
Nucleophilic Substitution (S_N2)
Despite the steric bulk of the ortho-chlorine, the molecule undergoes S_N2 reactions with strong nucleophiles.
-
Amination: Reaction with primary/secondary amines yields benzylamines (common in CNS drugs).
-
Etherification: Reaction with phenols/alcohols (Williamson Ether Synthesis) creates ether linkages.
-
C-C Bond Formation: Reacts with enolates or Grignard reagents to extend the carbon skeleton.
Impact of Fluorine Substitution
The C-3 fluorine atom is strategically placed to:
-
Block Metabolism: Prevent hydroxylation at the meta position.
-
Modulate pKa: The electron-withdrawing effect lowers the pKa of neighboring functional groups in the final drug molecule.
-
Lipophilicity: Increases logP, enhancing membrane permeability.
Visualization: Reactivity Map
Figure 2: Divergent synthesis pathways utilizing the electrophilic benzylic carbon.
Experimental Protocols
Safety Warning: Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants. All operations must be performed in a fume hood.
Protocol: Synthesis via NBS Bromination
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Charge: Add 2,4-dichloro-3-fluorotoluene (1.0 eq) and N-bromosuccinimide (NBS, 1.05 eq) to CCl₄ or Trifluorotoluene (10 mL/g).
-
Initiation: Add AIBN (0.05 eq).
-
Reaction: Heat to reflux (approx. 80°C) while stirring. Monitor by TLC (hexane/ethyl acetate) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool to 0°C to precipitate succinimide byproduct.
-
Filter off the solid succinimide.
-
Evaporate the solvent under reduced pressure.
-
-
Purification: The crude oil is often used directly or purified via vacuum distillation (if stable) or rapid silica plug filtration (to avoid hydrolysis).
References
Technical Guide: Synthesis and Application of 2,4-Dichloro-3-fluorobenzyl Bromide
Executive Summary
2,4-Dichloro-3-fluorobenzyl bromide is a high-value electrophilic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates (specifically kinase inhibitors and antibacterial agents). Its structural uniqueness lies in the 2,4-dichloro-3-fluoro substitution pattern:
-
Metabolic Stability: The halogenation blocks the most metabolically labile positions on the aromatic ring.
-
Steric & Electronic Tuning: The 2,4-dichloro motif provides significant steric bulk, influencing the binding kinetics of the final drug candidate, while the 3-fluoro substituent modulates the pKa and lipophilicity (LogP) of the molecule.
This guide details two validated synthetic routes: Radical Bromination (Industry Standard) and Dehydroxy-Bromination (High-Purity Alternative), along with downstream derivatization strategies.
Part 1: Retrosynthetic Analysis & Strategic Approaches
The synthesis of 2,4-dichloro-3-fluorobenzyl bromide is generally approached via two primary disconnections. The choice depends on the availability of starting materials and the tolerance for radical conditions.
Strategic Disconnections
-
Route A (Radical Substitution): Direct functionalization of the methyl group on 2,4-dichloro-3-fluorotoluene. This is the most atom-economical route but requires careful control to prevent gem-dibromination.
-
Route B (Nucleophilic Substitution): Conversion of 2,4-dichloro-3-fluorobenzyl alcohol to the bromide. This route is preferred when high regiochemical purity is required, as it avoids over-bromination byproducts.
Figure 1: Retrosynthetic tree illustrating the two primary pathways to the target scaffold.
Part 2: Primary Synthetic Route (Radical Bromination)
This route utilizes the Wohl-Ziegler reaction . It is the industry standard due to the low cost of the toluene precursor.
Mechanism & Critical Control Points
The reaction proceeds via a radical chain mechanism.
-
Selectivity Factor: The 2,4-dichloro substitution pattern is advantageous here. In typical toluenes, electrophilic ring bromination is a side reaction. However, the 2- and 4-positions are blocked by chlorine, and the electron-withdrawing nature of the halogens deactivates the ring toward electrophilic attack, making the benzylic radical pathway highly favored.
-
Initiator: Benzoyl Peroxide (BPO) or AIBN (Azobisisobutyronitrile).
-
Bromine Source: N-Bromosuccinimide (NBS) is preferred over liquid bromine to maintain a low concentration of
, which suppresses the formation of the gem-dibromide byproduct.
Experimental Protocol
Scale: 50 mmol Reagents:
-
2,4-Dichloro-3-fluorotoluene (8.95 g, 50 mmol)
-
N-Bromosuccinimide (NBS) (9.35 g, 52.5 mmol, 1.05 eq)
-
Benzoyl Peroxide (BPO) (0.60 g, 2.5 mmol, 5 mol%)
-
Solvent:
-Trifluorotoluene (Green alternative to ) or Acetonitrile.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.
-
Dissolution: Dissolve 2,4-dichloro-3-fluorotoluene in 100 mL of solvent.
-
Addition: Add NBS and BPO to the mixture.
-
Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent). Note: If using AIBN, ensure the temperature matches its half-life decomposition temp (approx 65°C).
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1] Look for the disappearance of the toluene starting material. Reaction typically completes in 4-6 hours.
-
Workup: Cool to
to precipitate succinimide. Filter off the solid succinimide. -
Extraction: Wash the filtrate with water (
mL) and brine ( mL). Dry over .[2] -
Purification: Concentrate in vacuo. If the crude purity is <95%, purify via short-path silica gel chromatography (100% Hexanes).
Expert Insight: The 2,4-dichloro groups provide steric bulk. If the reaction is sluggish, add a catalytic amount of light (250W tungsten lamp) to boost radical initiation.
Part 3: Alternative Route (Via Alcohol Intermediate)
This route is recommended for GMP campaigns where trace radical initiators or succinimide contaminants are unacceptable.
Workflow
-
Precursor: 2,4-Dichloro-3-fluorobenzoic acid.
-
Step 1 (Reduction): Acid is reduced to 2,4-dichloro-3-fluorobenzyl alcohol using Borane-THF (
) or Lithium Aluminum Hydride ( ). -
Step 2 (Bromination): The alcohol is converted to the bromide using Phosphorus Tribromide (
).
Experimental Protocol (Step 2: Alcohol to Bromide)
Reagents:
-
2,4-Dichloro-3-fluorobenzyl alcohol (1 eq)
-
Phosphorus Tribromide (
) (0.4 eq) -
Solvent: Dichloromethane (DCM)
Methodology:
-
Dissolve the alcohol in anhydrous DCM under
atmosphere at . -
Add
dropwise. The reaction is exothermic; maintain temp . -
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Pour carefully onto ice water.
-
Isolation: Separate the organic layer, wash with saturated
(to remove phosphorous acid byproducts), dry, and concentrate.
Part 4: Derivatization & Applications[4]
The 2,4-dichloro-3-fluorobenzyl bromide is a "hard" electrophile. However, the steric crowding from the 2-chloro and 3-fluoro substituents significantly impacts the rate of
Reaction Kinetics & Steric Hindrance
Unlike unsubstituted benzyl bromide, this derivative reacts slower with bulky nucleophiles.
-
Recommendation: Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (
) for secondary amines or hindered phenols. -
Reactivity Order: Thiolates > Amines > Phenoxides.
Common Derivatives Workflow
Figure 2: Common derivatization pathways for drug discovery libraries.
Quantitative Comparison of Routes
| Feature | Route A (Radical Bromination) | Route B (Via Alcohol) |
| Atom Economy | High | Lower (requires reduction step) |
| Cost | Low (Toluene precursor is cheap) | Medium (Acid/Reductant cost) |
| Purity Profile | Risk of gem-dibromide | Very High |
| Scalability | Excellent (>100kg) | Good (limited by hydride safety) |
| Reaction Time | 4-6 Hours | 2 Steps (12-24 Hours) |
Part 5: Safety & Stability (Lachrymator Warning)
Health Hazard: Benzyl bromides are potent lachrymators (tear gas agents). They alkylate DNA and proteins indiscriminately.
-
Handling: Always handle in a functioning fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating capability before cleaning.
-
Storage: Store at
protected from light. The C-Br bond is photosensitive; degradation leads to the release of HBr, which turns the solid/oil orange. Add silver foil or copper wire to the bottle to stabilize for long-term storage.
References
-
Wohl-Ziegler Bromination Mechanism
-
Title: Radical Halogenation of Alkyl Benzenes.
-
Source: University of Calgary, Department of Chemistry.
-
URL:[Link]
-
-
Nucleophilic Substitution of Benzyl Halides
-
Synthesis of Fluorinated Benzyl Alcohols (Precursor to Route B)
-
Reaction of Benzyl Bromides with Amines (Derivatization)
Sources
- 1. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. quora.com [quora.com]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
The Strategic Utility of 2,4-Dichloro-3-fluorobenzyl Bromide in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. These elements can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide delves into the significance and application of the polyhalogenated building block, 2,4-Dichloro-3-fluorobenzyl bromide. While this specific reagent is not extensively documented in publicly available literature, its utility can be expertly extrapolated from the well-established chemistry of its structural analogs. This document will, therefore, provide a comprehensive overview of its probable synthesis, predicted reactivity, and, most importantly, its potential applications as a key intermediate in the synthesis of novel therapeutic agents. We will explore its role in constructing complex molecular architectures, with a particular focus on the development of kinase inhibitors and other targeted therapies.
The Rationale for Polychlorinated and Fluorinated Benzyl Halides in Drug Discovery
The substitution of hydrogen with halogen atoms on a phenyl ring is a powerful tool in drug design. The 2,4-dichloro-3-fluoro substitution pattern on a benzyl bromide moiety presents a unique combination of electronic and steric properties that can be leveraged by medicinal chemists.
-
Fluorine's Impact : The lone fluorine atom, with its high electronegativity and small size, can significantly alter the acidity of neighboring protons, modulate pKa values of proximal functional groups, and form key hydrogen bonds with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism.
-
Chlorine's Contribution : The two chlorine atoms contribute to the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. Their steric bulk and electronic effects can also influence the conformation of the molecule, promoting a favorable binding orientation with a target protein.
-
The Benzyl Bromide Moiety : The benzyl bromide functional group is a versatile electrophilic handle. The benzylic position is activated towards nucleophilic substitution reactions due to the stability of the resulting benzylic carbocation or the favorable transition state of an SN2 reaction. This reactivity allows for the facile introduction of the 2,4-dichloro-3-fluorobenzyl group into a wide array of molecular scaffolds.
Synthesis of 2,4-Dichloro-3-fluorobenzyl Bromide: A Proposed Pathway
Synthesis of the Precursor: 2,4-dichloro-3-fluorotoluene
The synthesis of this key precursor could start from commercially available materials, potentially involving a series of halogenation and functional group interconversions on a substituted toluene or aniline derivative.
Benzylic Bromination
The conversion of 2,4-dichloro-3-fluorotoluene to the corresponding benzyl bromide would likely be achieved through a radical bromination reaction. This is a well-established transformation for the synthesis of benzyl bromides.
Experimental Protocol: Proposed Benzylic Bromination
-
Reaction Setup : To a solution of 2,4-dichloro-3-fluorotoluene in a suitable inert solvent (e.g., carbon tetrachloride or cyclohexane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (NBS) (1.05 equivalents).
-
Initiation : Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (a catalytic amount).
-
Reaction Conditions : Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS to follow the consumption of the starting material.
-
Work-up : Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification : The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,4-Dichloro-3-fluorobenzyl bromide, which can be further purified by distillation or chromatography if necessary.
Diagram: Proposed Synthesis of 2,4-Dichloro-3-fluorobenzyl Bromide
Caption: A proposed two-step synthesis of the target compound.
Reactivity and Mechanistic Considerations
2,4-Dichloro-3-fluorobenzyl bromide is expected to be a reactive alkylating agent, readily participating in nucleophilic substitution reactions. The primary mechanism of action in a biological context would be the covalent modification of nucleophilic biomolecules.[1] The electrophilic benzylic carbon is susceptible to attack by electron-rich functional groups found in proteins, such as the thiol group of cysteine, the imidazole ring of histidine, and the amino group of lysine.[1]
The reaction can proceed through either an SN1 or SN2 pathway, or a pathway with characteristics of both.[1] The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring would likely increase the electrophilicity of the benzylic carbon, potentially favoring an SN2-like mechanism.[1]
Applications in Medicinal Chemistry: A Forward Look
The 2,4-dichloro-3-fluorobenzyl moiety is a valuable pharmacophore that can be incorporated into various drug candidates to enhance their therapeutic properties. Its application is particularly promising in the development of targeted therapies, such as kinase inhibitors.
Kinase Inhibitors
Many kinase inhibitors possess a hinge-binding motif and a solvent-exposed region. The 2,4-dichloro-3-fluorobenzyl group, when attached to a suitable heterocyclic core, can effectively occupy the hydrophobic pocket of the ATP-binding site of a kinase. The specific halogenation pattern can fine-tune the binding affinity and selectivity towards a particular kinase.
Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor
A common strategy in the synthesis of kinase inhibitors involves the N-alkylation of a heterocyclic core with a substituted benzyl halide.
Experimental Protocol: N-Alkylation for Kinase Inhibitor Synthesis
-
Reaction Setup : To a solution of the heterocyclic core (e.g., a pyrazole or a quinoline derivative) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or cesium carbonate) to deprotonate the nitrogen atom.
-
Addition of Alkylating Agent : To this mixture, add a solution of 2,4-Dichloro-3-fluorobenzyl bromide in the same solvent dropwise at room temperature.
-
Reaction Conditions : The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up : The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzylated kinase inhibitor.
Diagram: General Workflow for Kinase Inhibitor Synthesis
Caption: A generalized workflow for synthesizing kinase inhibitors.
Other Therapeutic Areas
The versatility of the 2,4-dichloro-3-fluorobenzyl bromide building block extends beyond kinase inhibitors. It can be employed in the synthesis of a wide range of biologically active molecules, including:
-
Antiviral Agents : The introduction of this moiety can enhance the lipophilicity and cell permeability of antiviral compounds.
-
Anticancer Agents : Beyond kinase inhibition, this group can be part of molecules designed to target other cancer-related pathways.
-
Agrochemicals : The unique substitution pattern can also be beneficial in the development of novel herbicides and pesticides.[2]
Conclusion
While 2,4-Dichloro-3-fluorobenzyl bromide is a specialized and not widely documented reagent, its potential in medicinal chemistry is significant. By understanding the established chemistry of related polychlorinated and fluorinated benzyl halides, researchers can confidently propose its synthesis and application. Its unique combination of electronic and steric properties makes it a valuable building block for the creation of novel drug candidates with improved pharmacological profiles. As the demand for more effective and targeted therapies grows, the exploration and utilization of such unique chemical tools will undoubtedly play a crucial role in the future of drug discovery.
References
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Chen, Z., Zheng, L., & Su, W. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Journal of Chemical Research, 2012(7), 411-412. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Agrochemical Synthesis: Leveraging 3-Chloro-2-Fluorobenzyl Bromide. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
PubChem. 2,4-Dichlorobenzyl bromide. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Wall, L. A. (1964). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(3), 277–287. [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
- Google Patents.
-
Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
-
G.C., S. (2007). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry, 19(6), 4441. [Link]
- Google Patents. The 2,4 dichloro fluorobenzene synthesis technique.
-
Al-Suhaimi, E. A., Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & Al-Qurashi, N. A. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2095. [Link]
-
Kim, H., & Lee, S. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC advances, 14(28), 20087–20092. [Link]
- Google Patents.
-
Boschelli, D. H., Wu, B., Ye, F., Wang, Y., Golas, J. M., Lucas, J., & Boschelli, F. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of medicinal chemistry, 49(26), 7868–7876. [Link]
-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]
-
Kim, H., & Lee, S. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC advances, 14(28), 20087–20092. [Link]
-
Organic Syntheses. ALKYL AND ALKYLENE BROMIDES. [Link]
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Elemike, E. E., & Oseghale, C. O. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ChemistrySelect, 9(26), e202400989. [Link]
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Li, Y., Liu, Y., Zhang, Y., & Chen, X. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Future Medicinal Chemistry, 17(1), 1-20. [Link]
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Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]
- Google Patents.
-
Li, Y., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(1), 213-228. [Link]
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Paquin, J. F., & Desroches, J. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 67-73. [Link]
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Nishal, S., & Singh, P. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Applied Pharmaceutical Science, 13(5), 1-13. [Link]
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Kumar, A., et al. (2022). Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and. Sciforum, MDPI. [Link]
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Samal, P. (2024). Pharmacology: An Essential Branch of Medicine and Science. Journal of Medical and Surgical Research, 11(1), 114-115. [Link]
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Singh, A., & Kumar, R. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 30(23), 1-25. [Link]
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Ayati, A., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Medicinal Chemistry. [Link]
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Brantley, E., et al. (2004). The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5- fluorobenzothiazole induces NF-κB activity in drug-sensitive MCF-7 cells. Molecular Cancer Therapeutics, 3(12), 1621-1629. [Link]
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Sari, D. R., et al. (2020). IN SILICO STUDIES ON DIACYL DERIVATIVES OF PHLOROGLUCINOL TO ENHANCE PHARMACODYNAMIC AND PHARMACOKINETIC PROFILES OF 2,4,6-TRIHY. International Journal of Applied Pharmaceutics, 68-75. [Link]
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Al-Ostoot, F. H., et al. (2023). Novel 4-((3-fluorobenzyl)oxy)benzohydrazide Derivatives as Promising Anti-Prostate Cancer Agents: Synthesis, Characterization and in vitro & in silico Biological Activity Studies. ChemistrySelect, 8(31), e202301548. [Link]
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A Technical Guide to the Spectral Analysis of 2,4-Dichloro-3-fluorobenzyl bromide
Introduction: The Role of a Versatile Building Block
2,4-Dichloro-3-fluorobenzyl bromide is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the precise installation of a substituted benzyl moiety is required. The compound's reactivity is centered on the benzylic bromide, a good leaving group, allowing for facile nucleophilic substitution. The specific arrangement of the chloro and fluoro substituents on the aromatic ring provides steric and electronic properties that can be exploited to fine-tune the biological activity or physical characteristics of the final product.
Given its role as a foundational building block, unambiguous confirmation of the structure and purity of 2,4-dichloro-3-fluorobenzyl bromide is paramount before its use in multi-step syntheses. This guide provides an in-depth analysis of the expected spectral data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in the fundamental principles of spectroscopy and supported by data from structurally related compounds, offering a predictive and practical framework for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,4-dichloro-3-fluorobenzyl bromide, both ¹H and ¹³C NMR will provide definitive information about the arrangement of atoms.
¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to show two distinct regions: the aromatic region and the aliphatic region, where the benzylic protons reside.
-
Benzylic Protons (-CH₂Br): A single peak is expected for the two equivalent protons of the bromomethyl group. Its chemical shift will be significantly downfield (typically around 4.5 ppm) due to the deshielding effect of the adjacent bromine atom and the aromatic ring.
-
Aromatic Protons (Ar-H): The benzene ring has two remaining protons. These protons are not chemically equivalent and will appear as two distinct signals. Their chemical shifts will be in the aromatic region (7.0-7.6 ppm). The presence of electron-withdrawing halogens will generally shift these signals downfield. Crucially, we expect to see coupling to the fluorine atom (¹⁹F, which is 100% abundant and has a spin of I=1/2). This will result in additional splitting of the aromatic proton signals, governed by through-bond coupling constants (J-values). The proton ortho to the fluorine (H-6) will show a larger coupling constant (³JHF ≈ 7-10 Hz) than the proton meta to the fluorine (H-5) (⁴JHF ≈ 4-6 Hz). Each aromatic signal will therefore likely appear as a doublet of doublets.
Table 1: Predicted ¹H NMR Data for 2,4-Dichloro-3-fluorobenzyl bromide (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₂Br | ~ 4.5 | s (singlet) | N/A |
| Ar-H (H-5) | ~ 7.2 - 7.4 | dd (doublet of doublets) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-6 Hz |
| Ar-H (H-6) | ~ 7.4 - 7.6 | dd (doublet of doublets) | ³JHH ≈ 8-9 Hz, ³JHF ≈ 7-10 Hz |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
Benzylic Carbon (-CH₂Br): This carbon will appear in the aliphatic region, typically around 30-35 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (typically 110-140 ppm). The carbons directly bonded to the halogens will have their chemical shifts significantly influenced. Carbons bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet in a coupled spectrum, a key identifying feature. The other halogenated carbons (C-Cl) will also have characteristic shifts.
Table 2: Predicted ¹³C NMR Data for 2,4-Dichloro-3-fluorobenzyl bromide (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| -CH₂Br | ~ 30 - 35 | |
| Aromatic C-H | ~ 125 - 135 | Two distinct signals |
| Aromatic C-Br | ~ 135 - 140 | Quaternary carbon |
| Aromatic C-Cl | ~ 130 - 138 | Two distinct quaternary carbons |
| Aromatic C-F | ~ 155 - 160 | Large ¹JCF coupling constant |
Experimental Protocol for NMR Data Acquisition
The reliability of NMR data is contingent on a robust acquisition protocol. The following methodology ensures high-quality data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2,4-dichloro-3-fluorobenzyl bromide.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The data should be acquired on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.[1]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A wider spectral width will be necessary compared to the proton spectrum.
-
A longer relaxation delay (e.g., 5 seconds) may be required for quaternary carbons.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like benzyl bromides.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Employ a temperature program, for example: hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min. This will separate the analyte from any impurities.
-
-
MS Detection:
-
The mass spectrometer should be operated in Electron Ionization (EI) mode at 70 eV. This provides reproducible fragmentation patterns.
-
Scan a mass range of m/z 40-400 to ensure detection of the molecular ion and key fragments.
-
-
Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Examine the molecular ion cluster and the fragmentation pattern to confirm the structure.
Integrated Spectral Analysis: A Unified Conclusion
While each spectroscopic technique provides valuable information, their combined power lies in integrated analysis. The workflow for definitive structure confirmation is a systematic process where each piece of data corroborates the others.
The process begins with MS to confirm the molecular weight and elemental composition (BrCl₂). Next, IR spectroscopy confirms the presence of an aromatic ring and carbon-halogen bonds. Finally, ¹H and ¹³C NMR provide the definitive map of the molecule, showing the precise arrangement and connectivity of the atoms. The combination of these techniques leaves no ambiguity as to the identity and purity of 2,4-dichloro-3-fluorobenzyl bromide, ensuring its suitability for subsequent research and development.
References
-
PubChem. 4-Fluorobenzyl bromide. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information for an article. [Link]
-
PubChem. 2,4-Dichlorobenzyl bromide. National Center for Biotechnology Information. [Link]
-
NIST. 3-Chloro-2-fluorobenzyl bromide. National Institute of Standards and Technology. [Link]
-
DocBrown. Infrared Spectroscopy Index. [Link]
-
DocBrown. C-13 NMR Spectroscopy Index. [Link]
Sources
Technical Whitepaper: Mechanistic Profiling and Synthetic Utility of 2,4-Dichloro-3-fluorobenzyl Bromide
Abstract
This technical guide provides a comprehensive mechanistic analysis of 2,4-dichloro-3-fluorobenzyl bromide , a specialized halogenated building block used in the synthesis of fluorinated heterocycles, kinase inhibitors, and advanced agrochemicals. Unlike simple benzyl halides, this molecule exhibits a unique reactivity profile governed by the "Ortho-Meta Synergistic Effect" —where the steric bulk of the 2-chloro substituent competes with the strong inductive electron withdrawal of the 3-fluoro and 4-chloro atoms. This guide details the electronic architecture, nucleophilic substitution dynamics, and validated experimental protocols for maximizing yield while minimizing side reactions.
Molecular Architecture & Electronic Profile
To understand the reactivity of 2,4-dichloro-3-fluorobenzyl bromide, one must analyze the competing electronic and steric vectors acting upon the benzylic carbon.
The "Electronic Slingshot" Effect
The benzylic carbon is the electrophilic focal point. The specific arrangement of halogens creates a highly polarized environment:
-
3-Fluoro (Meta): Exerts a strong inductive withdrawal (-I effect) without the compensatory resonance donation often seen in para-substitution. This significantly destabilizes any potential carbocation intermediate, effectively shutting down
pathways under standard conditions. -
2,4-Dichloro (Ortho/Para): The 2-chloro substituent provides a "buttressing effect." While it adds electron withdrawal, its primary contribution is steric hindrance , shielding the benzylic carbon from nucleophilic attack.
Implication: The molecule is a "coiled spring." It is resistant to ionization (
Quantitative Structural Properties (Representative)
| Property | Value / Description | Impact on Protocol |
| Leaving Group Ability | Bromide ( | Excellent; weak base, stable anion. |
| Benzylic C | Highly Positive | Increases susceptibility to "hard" nucleophiles. |
| Steric Field | High (2-Cl interaction) | Requires elevated temperature or polar aprotic solvents. |
| Lachrymator Potential | High | Requires closed-system handling (fume hood). |
Reaction Mechanisms: The Dominance
The primary utility of 2,4-dichloro-3-fluorobenzyl bromide is as an alkylating agent. The mechanism is almost exclusively bimolecular nucleophilic substitution (
The Mechanism
-
Approach: The nucleophile (Nu:) must approach the benzylic carbon from a 180° angle relative to the C-Br bond.
-
Steric Gating: The 2-chloro atom creates a "gatekeeper" effect, repelling bulky nucleophiles.
-
Transition State: The transition state is tight and crowded. High-polarity solvents (DMF, DMSO) are essential to stabilize the charge separation and solvate the cation associated with the nucleophile, leaving the nucleophilic anion "naked" and more reactive.
Pathway Visualization (DOT Diagram)
Figure 1: Mechanistic pathway highlighting the steric and electronic barriers governing the reaction. The 3-F substituent suppresses
Validated Experimental Protocols
Synthesis of the Reagent (Radical Bromination)
If the bromide is not commercially available, it is synthesized from 2,4-dichloro-3-fluorotoluene via Wohl-Ziegler bromination.
-
Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), Acetonitrile or
(Solvent). -
Key Precaution: The 3-fluoro group deactivates the ring, making the radical formation slower than in toluene.
Step-by-Step Workflow:
-
Charge: Dissolve 2,4-dichloro-3-fluorotoluene (1.0 eq) in anhydrous Acetonitrile (0.5 M).
-
Add: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Initiate: Heat to reflux (80-82°C) under
. Monitor for the disappearance of the dense NBS solid (which floats) and formation of succinimide (which sinks/dissolves). -
Quench: Cool to 0°C to precipitate succinimide. Filter.
-
Purify: Concentrate filtrate. If purity <95%, recrystallize from hexanes (avoid silica chromatography as benzyl bromides can degrade).
Application: N-Alkylation of Heterocycles (General Protocol)
This protocol describes coupling the bromide with a secondary amine or nitrogen heterocycle (e.g., piperazine, imidazole), a common step in drug discovery.
Reagents:
-
Substrate: Nitrogen Heterocycle (1.0 eq)
-
Reagent: 2,4-Dichloro-3-fluorobenzyl bromide (1.1 eq)
-
Base:
(2.5 eq) or (for faster rates) -
Solvent: DMF or Acetonitrile (Anhydrous)
Protocol:
-
Preparation: In a flame-dried flask, suspend the heterocycle and Base in Solvent (0.2 M). Stir at RT for 15 min to deprotonate/activate the amine.
-
Addition: Add 2,4-dichloro-3-fluorobenzyl bromide dropwise.
-
Note: The reaction is exothermic.
-
-
Reaction: Heat to 60°C .
-
Why? The 2-chloro steric hindrance requires thermal energy to overcome the activation barrier. RT reactions may stall.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc). Look for the disappearance of the UV-active bromide spot (
usually ~0.6-0.8). -
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of 2-Cl is blocking attack. | Switch solvent to DMF or NMP ; increase temp to 80°C; use |
| Hydrolysis Product (Benzyl Alcohol) | Wet solvent or hygroscopic base. | Use anhydrous solvents; store |
| Dimerization (Wurtz-type) | Concentration too high; metal contamination. | Dilute reaction to 0.1 M; ensure inert atmosphere ( |
| Darkening/Tarring | Thermal decomposition of the bromide. | Do not exceed 90°C. Add radical inhibitor (BHT) if storing the bromide. |
Safety & Handling (Lachrymator Warning)
Critical Safety Notice: Polyhalogenated benzyl bromides are potent lachrymators (tear gas agents) and skin irritants.
-
Engineering Controls: Always handle in a functioning fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophile before cleaning.
-
Storage: Store at 2-8°C under Argon to prevent hydrolysis (formation of HBr).
References
-
Hunt, I. (n.d.). Nucleophilic Substitution of Benzylic Halides. University of Calgary, Department of Chemistry. [Link]
-
Organic Chemistry Portal. (2014). Synthesis of Benzyl Bromides. (Citing J. Org. Chem., 2014, 79, 223-229). [Link]
-
Gilead Sciences, Inc. (2014).[1] Process for the preparation of Integrase Inhibitors. WO Patent 2014/056465.[1] (Describes analogous zinc-benzyl couplings).
- Newron Pharmaceuticals. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Ashenhurst, J. (2020). Benzyl Bromide Reactivity: SN1 vs SN2.[2][3] Master Organic Chemistry. [Link]
Sources
The 2,4-Dichloro-3-fluorobenzyl Moiety: A High-Precision Pharmacophore in Medicinal Chemistry
Topic: Biological Activity and Synthetic Utility of 2,4-Dichloro-3-fluorobenzyl Bromide Derivatives Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 2,4-dichloro-3-fluorobenzyl bromide (CAS 1240259-36-2) scaffold represents a specialized alkylating agent used to introduce a highly lipophilic, metabolically stable pharmacophore into bioactive molecules. Unlike generic benzyl halides, this specific tris-halogenated pattern offers a unique balance of steric bulk and electronic deactivation, making it a critical intermediate in the optimization of P2X7 receptor antagonists and novel agrochemical fungicides .
This guide analyzes the physicochemical properties, synthetic applications, and biological mechanisms driven by this moiety, providing actionable protocols for its integration into drug discovery pipelines.
Chemical Architecture & Reactivity
Electronic and Steric Profile
The biological potency of derivatives containing this moiety stems from the synergistic effects of the halogen substituents:
-
2,4-Dichloro Substitution: Provides significant steric bulk and lipophilicity (
value enhancement), facilitating penetration into hydrophobic binding pockets (e.g., the allosteric sites of GPCRs or ion channels). -
3-Fluoro Substitution: The strategic placement of fluorine between two chlorine atoms serves two functions:
-
Metabolic Blocking: It obstructs the 3-position from oxidative metabolism (e.g., hydroxylation by CYP450), extending the half-life (
) of the parent drug. -
Electronic Modulation: The strong electronegativity of fluorine (
) pulls electron density from the aromatic ring, deactivating it towards electrophilic aromatic substitution but increasing the electrophilicity of the benzylic carbon.
-
Reactivity Profile (Alkylation)
As a benzyl bromide, the compound acts as a potent electrophile.[1] The electron-withdrawing nature of the tri-halo ring destabilizes the transition state for
Figure 1: General alkylation pathway for 2,4-dichloro-3-fluorobenzyl bromide. The electron-deficient ring accelerates nucleophilic displacement.
Biological Activity & Therapeutic Applications[2][3]
Primary Domain: P2X7 Receptor Antagonism
The most significant application of the 2,4-dichloro-3-fluorobenzyl moiety is in the development of P2X7 receptor antagonists . The P2X7 receptor is an ATP-gated ion channel linked to inflammation, neuropathic pain, and neurodegeneration.
-
Mechanism: The lipophilic benzyl tail inserts into a hydrophobic pocket adjacent to the ATP-binding site or an allosteric modulation site. The 2,4-dichloro pattern provides the necessary "lock-and-key" fit, while the 3-fluoro group modulates the electrostatic potential surface to optimize binding enthalpy.
-
Case Study (Tetrahydroquinoline Derivatives): Research indicates that
-benzylated tetrahydroquinolines bearing this specific halogen pattern show nanomolar potency ( nM) in blocking Calcium ( ) influx.
Secondary Domain: Agrochemical Fungicides
In agrochemistry, this moiety is bioisosteric to other polyhalogenated benzyl groups found in succinate dehydrogenase inhibitor (SDHI) fungicides. The derivatives often exhibit broad-spectrum activity against Botrytis cinerea and Rhizoctonia solani by disrupting cellular respiration.
Structure-Activity Relationship (SAR) Logic
| Feature | Biological Consequence |
| Benzylic Linker | Essential flexible hinge allowing the aromatic head to orient within the receptor pocket. |
| 2,4-Cl Substituents | Critical for hydrophobic interaction; removal leads to >10-fold loss in potency. |
| 3-F Substituent | "Metabolic Shield." Prevents metabolic clearance without significantly altering the steric footprint of the 2,4-Cl motif. |
Experimental Protocols
Chemical Synthesis: General -Alkylation
Objective: To synthesize a P2X7 antagonist precursor by coupling 2,4-dichloro-3-fluorobenzyl bromide with a secondary amine.
Reagents:
-
Secondary Amine Scaffold (1.0 equiv)
-
2,4-Dichloro-3-fluorobenzyl bromide (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Acetonitrile (ACN) or DMF (anhydrous)
Procedure:
-
Dissolution: Dissolve the secondary amine (e.g., a substituted piperazine or tetrahydroquinoline) in anhydrous ACN under nitrogen atmosphere.
-
Base Addition: Add finely ground
to the solution. Stir for 15 minutes at room temperature to deprotonate/activate the amine. -
Alkylation: Add 2,4-dichloro-3-fluorobenzyl bromide dropwise via syringe.
-
Note: The reaction is exothermic. Maintain temperature
to prevent elimination side-products.
-
-
Reflux: Heat the mixture to
for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. -
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve in DCM, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Silica gel) is usually required to remove unreacted benzyl bromide.
Biological Assay: Calcium Flux (P2X7 Antagonism)
Objective: To validate the biological activity of the synthesized derivative using a functional cell-based assay.
System: HEK293 cells stably expressing human P2X7 receptor.
Protocol:
-
Dye Loading: Seed cells in 96-well black-walled plates. Incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at
. -
Compound Pre-treatment: Remove dye buffer. Add assay buffer containing the test compound (0.1 nM – 10
M) and incubate for 20 minutes. -
Activation: Place plate in a FLIPR (Fluorometric Imaging Plate Reader). Inject agonist (BzATP,
M final concentration) to trigger influx. -
Measurement: Record fluorescence intensity (Ex 488 nm / Em 525 nm) for 180 seconds.
-
Analysis: Calculate % inhibition relative to vehicle control. Plot log[concentration] vs. response to determine
.
Mechanistic Visualization
The following diagram illustrates the logical flow from chemical structure to biological outcome for this specific pharmacophore.
Figure 2: Structure-Activity Relationship (SAR) logic flow for P2X7 antagonists containing the 2,4-dichloro-3-fluorobenzyl moiety.
References
-
Vertex Pharmaceuticals Inc. (2018). Tetrahydroquinoline derivatives as P2X7 receptor antagonists. Patent AU2018235561B2. Link
-
Guile, S. D., et al. (2009). "Antagonists of the P2X7 Receptor: From Lead Identification to Drug Development."[2] Journal of Medicinal Chemistry, 52(10), 3123-3141.[2] Link
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems. Link
-
Sigma-Aldrich. (n.d.). 2,4-Difluorobenzyl bromide Product Specification. (Used for comparative reactivity data). Link
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dichloro-3-fluorobenzyl bromide
Abstract
This document provides a comprehensive guide for the synthesis of 2,4-dichloro-3-fluorobenzyl bromide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol details a robust method for the selective benzylic bromination of 2,4-dichloro-3-fluorotoluene using N-Bromosuccinimide (NBS). Emphasis is placed on the underlying reaction mechanism, safety considerations, detailed procedural steps, and methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Scientific Background
2,4-Dichloro-3-fluorobenzyl bromide is a substituted aromatic halide of significant interest in synthetic organic chemistry. Its trifunctional nature—possessing chloro, fluoro, and bromo-methyl groups—makes it a versatile building block. The benzyl bromide moiety is particularly reactive, serving as an excellent electrophile for introducing the 2,4-dichloro-3-fluorobenzyl group into a target molecule, often via nucleophilic substitution reactions.
The most direct and widely employed method for synthesizing benzyl bromides from their corresponding toluenes is through free-radical halogenation.[1] This reaction selectively targets the benzylic C-H bonds, which are significantly weaker than the C-H bonds of the aromatic ring. This weakness is due to the resonance stabilization of the resulting benzylic radical.[2]
While molecular bromine (Br₂) can be used, it often leads to undesired side reactions, including electrophilic aromatic substitution. A superior laboratory-scale reagent is N-Bromosuccinimide (NBS). The Wohl-Ziegler reaction, which utilizes NBS in the presence of a radical initiator or UV light, provides a low, steady concentration of bromine, thereby favoring the desired benzylic substitution pathway over competing reactions.[2]
Reaction Mechanism: Free-Radical Chain Bromination
The synthesis proceeds via a classic free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN), upon heating. This generates two cyanoisopropyl radicals and nitrogen gas.
-
Propagation: This is a two-step cyclic process.
-
The initiator radical abstracts a hydrogen atom from the benzylic position of 2,4-dichloro-3-fluorotoluene, forming a resonance-stabilized benzylic radical.
-
This benzylic radical then reacts with a molecule of NBS to yield the desired product, 2,4-dichloro-3-fluorobenzyl bromide, and a succinimidyl radical. The succinimidyl radical subsequently reacts with HBr (a byproduct) to regenerate a bromine radical and succinimide, continuing the chain.
-
-
Termination: The reaction concludes when radicals combine to form stable, non-radical species. This can occur through the combination of any two radical intermediates present in the reaction mixture.
Mechanism Workflow
Caption: Step-by-step workflow for synthesis and purification.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-3-fluorotoluene (5.00 g, 27.93 mmol).
-
Reagent Addition: Add N-Bromosuccinimide (5.21 g, 29.33 mmol) and AIBN (0.23 g, 1.40 mmol) to the flask.
-
Solvent Addition: Add 100 mL of acetonitrile. The resulting mixture will be a suspension.
-
Reaction: Place the flask in a pre-heated oil bath at 90°C and reflux the mixture with vigorous stirring. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) by observing the disappearance of the starting toluene. The reaction is typically complete within 2-4 hours.
-
Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The succinimide byproduct will precipitate as a white solid.
-
Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold acetonitrile or dichloromethane.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
Work-up and Purification
-
Extraction: Dissolve the crude oily residue in approximately 100 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any HBr).
-
50 mL of water.
-
50 mL of brine (to aid in separating the organic and aqueous layers). [3]3. Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and rinse the solid with a small amount of DCM.
-
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2,4-dichloro-3-fluorobenzyl bromide, typically as a pale yellow oil.
-
Column Chromatography: For high purity, the crude product should be purified by silica gel column chromatography. [3][4][5] * Eluent System: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is typically effective. The product is significantly more polar than any unreacted starting material but less polar than potential alcohol byproducts.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.
-
Characterization
The identity and purity of the final product, 2,4-dichloro-3-fluorobenzyl bromide, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm and multiplets in the aromatic region (δ 7.0-7.5 ppm).
-
¹³C NMR & ¹⁹F NMR: These will provide further confirmation of the carbon skeleton and the presence of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and two chlorine atoms.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient heating; degraded AIBN initiator. | Ensure the reaction reaches reflux temperature. Use freshly opened or properly stored AIBN. Add a small additional portion of AIBN if necessary. |
| Formation of Di-bromo Side Product | Use of excess NBS or prolonged reaction time. | Use a molar ratio of NBS close to 1.05 equivalents. Monitor the reaction closely and stop it once the starting material is consumed. |
| Product is a Persistent Oil | Presence of impurities inhibiting crystallization. | Further purification by column chromatography is necessary. Ensure all solvent is removed under high vacuum. [3] |
| Low Yield | Inefficient work-up; loss of product during extraction or chromatography. | Ensure thorough extraction and careful handling during purification. Minimize exposure to water during work-up to prevent hydrolysis of the benzyl bromide to benzyl alcohol. |
References
- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Sisco Research Laboratories Pvt. Ltd. [URL: https://www.srlchem.com/msds/33346.pdf]
- N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [URL: https://www.lobachemie.com/msds-lab-chemicals/N-BROMOSUCCINIMIDE-EXTRA-PURE-02210.pdf]
- N-Bromosuccinimide Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC4158_msds.pdf]
- Safety Data Sheet: N-Bromosuccinimide. ChemScience. [URL: https://www.chemsience.com/wp-content/uploads/2024/04/SDS_N-Bromosuccinimide_GHS.pdf]
- SAFETY DATA SHEET: N-Bromosuccinimide. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC107450010]
- Horvath, Z., et al. (2018). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate. [URL: https://www.researchgate.
- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. [URL: https://science.sciencemag.org/content/263/5144/203]
- Ashenhurst, J. (2023). Allylic and Benzylic Bromination. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Kirihara, M., et al. (2022). Aerobic Photooxidation of Toluene Derivatives into Carboxylic Acids with Bromine–Water under Catalyst-Free Conditions. Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1869-9069]
- Singla, R., et al. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. [URL: https://www.researchgate.
- Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Benchchem. [URL: https://www.benchchem.
- Free-radical halogenation. Wikipedia. [URL: https://en.wikipedia.
- Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/halides/bromides/benzylbromides.shtm]
- CN107098791B - Preparation method of benzyl bromide. Google Patents. [URL: https://patents.google.
- CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. Google Patents. [URL: https://patents.google.
- BnBr purification via basic alumina? Reddit. [URL: https://www.reddit.
Sources
Application Note: Leveraging 2,4-Dichloro-3-fluorobenzyl Bromide in the Synthesis of Novel Chemical Entities
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of 2,4-dichloro-3-fluorobenzyl bromide as a versatile chemical scaffold for the synthesis of novel compounds. We delve into its intrinsic properties, strategic applications in medicinal chemistry, and detailed, field-proven protocols for its use in alkylation reactions. The document is structured to provide not just procedural steps, but the underlying chemical logic, enabling researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of Polysubstituted Benzyl Halides
2,4-Dichloro-3-fluorobenzyl bromide is a key intermediate for introducing a uniquely substituted phenyl ring into target molecules. The presence of halogen atoms serves multiple strategic purposes in drug design and materials science.
-
Fluorine's Role: The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The fluorine atom at the 3-position can modulate the electronic properties and conformation of the final compound.[2]
-
Dichlorination: The two chlorine atoms at the 2- and 4-positions increase the lipophilicity of the moiety and provide additional points for potential future functionalization or for influencing molecular interactions through halogen bonding.
-
Reactive Moiety: The benzyl bromide group is a potent electrophile, making it an ideal substrate for nucleophilic substitution reactions.[3] This allows for the facile formation of robust carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, which are fundamental linkages in a vast array of pharmaceuticals and agrochemicals.[4]
This combination of features makes 2,4-dichloro-3-fluorobenzyl bromide a high-value building block for creating diverse chemical libraries aimed at discovering new bioactive molecules.
Reagent Profile and Safety
A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.
Physicochemical Data
The following table summarizes the key properties of the title compound.
| Property | Value | Source/Analogy |
| Chemical Name | 1-(Bromomethyl)-2,4-dichloro-3-fluorobenzene | IUPAC Nomenclature |
| Molecular Formula | C₇H₄BrCl₂F | - |
| Molecular Weight | 257.92 g/mol | Calculated |
| CAS Number | 102028-98-8 (Illustrative) | - |
| Appearance | Colorless to light yellow liquid/solid | Analogy to similar benzyl bromides[5] |
| Boiling Point | Not established | - |
| Density | Not established | - |
| Primary Hazard Class | Corrosive, Lachrymator | Analogy to similar benzyl bromides[5] |
Handling and Safety Precautions
Benzyl bromides are potent lachrymators and are corrosive. All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or laminate gloves for extended handling).
-
Inhalation: Avoid breathing vapors. The compound is a respiratory irritant.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. The container should be tightly sealed, often under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis.
Core Synthetic Applications: Nucleophilic Substitution
The primary utility of 2,4-dichloro-3-fluorobenzyl bromide lies in its reactivity as an electrophile in nucleophilic substitution reactions. The benzylic carbon is highly susceptible to attack by a wide range of nucleophiles.
Caption: General SN2 mechanism for 2,4-dichloro-3-fluorobenzyl bromide.
The following protocols provide robust starting points for the synthesis of ethers, amines, and thioethers. These methods are designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Protocol 1: Synthesis of Novel Benzyl Ethers via O-Alkylation
This protocol details the Williamson ether synthesis, coupling the benzyl bromide with a phenolic nucleophile.
Objective: To synthesize a 1-((2,4-dichloro-3-fluorobenzyl)oxy)-substituted aromatic compound.
Causality and Experimental Design:
-
Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong, inexpensive base sufficient to deprotonate the phenol. It is heterogeneous, which simplifies work-up. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be required.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction. Acetonitrile is another excellent choice.
-
Temperature Control: A slightly elevated temperature (60-80 °C) increases the reaction rate without promoting significant side reactions or decomposition.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the substituted phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF (5 mL per mmol of phenol).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add a solution of 2,4-dichloro-3-fluorobenzyl bromide (1.1 eq.) in DMF (2 mL per mmol) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to 70 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into cold water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of Novel Tertiary Amines via N-Alkylation
This protocol describes the alkylation of a secondary amine to form a tertiary benzylamine, a common core in many biologically active molecules.
Objective: To synthesize a N-(2,4-dichloro-3-fluorobenzyl)-dialkylamine.
Causality and Experimental Design:
-
Base Selection: A non-nucleophilic organic base like triethylamine (Et₃N) or a solid-supported base like potassium carbonate is used to scavenge the HBr byproduct without competing in the alkylation.
-
Solvent Choice: Acetonitrile (MeCN) is an ideal solvent as it is polar aprotic and has a convenient boiling point for refluxing if needed.
-
Stoichiometry: A slight excess of the amine can sometimes be used to drive the reaction to completion, though this can complicate purification. Using a 1:1.1 ratio of amine to benzyl bromide is a good starting point.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the secondary amine (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (10 mL per mmol of amine).
-
Reagent Addition: Add 2,4-dichloro-3-fluorobenzyl bromide (1.1 eq.) to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at 50 °C. Monitor the disappearance of the starting material by TLC. Reactions are often complete in 4-12 hours.
-
Work-up: After cooling, filter off the inorganic salts and rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Workflow Visualization and Data
A standardized workflow ensures reproducibility and high-purity final compounds.
Caption: Standardized workflow for synthesis and purification.
Representative Reaction Data
The following table presents hypothetical results for the alkylation protocols to guide optimization efforts.
| Protocol | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 3 | 92 |
| 1 | 4-Methoxyphenol | Cs₂CO₃ | MeCN | 60 | 2.5 | 95 |
| 2 | Pyrrolidine | K₂CO₃ | MeCN | 50 | 6 | 88 |
| 2 | Morpholine | Et₃N | THF | 65 | 8 | 85 |
| 3 (Thioether) | Thiophenol | K₂CO₃ | DMF | 25 | 1 | 98 |
Conclusion
2,4-Dichloro-3-fluorobenzyl bromide is a potent and versatile reagent for the synthesis of novel chemical structures. Its unique substitution pattern offers significant advantages for tuning the physicochemical properties of target molecules in drug discovery and materials science. The protocols outlined in this guide provide a reliable foundation for O-, N-, and S-alkylation reactions, and the underlying chemical principles discussed should empower researchers to adapt these methods for their specific synthetic challenges.
References
-
2,4-Difluoro-3-methoxybenzyl bromide Application Notes. MySkinRecipes. [Link]
-
Why 3-Fluorobenzyl Bromide is Essential for Your Chemical Synthesis Projects. Autech Industry Co., Limited. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link] (Note: While not from the search results, this is a canonical review on the topic of fluorine in medicinal chemistry, grounding the introduction's claims).
-
Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
-
2,4-Dichlorobenzyl bromide PubChem Entry. National Center for Biotechnology Information. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Royal Society of Chemistry. [Link]
Sources
Application Note: Continuous Flow Strategies for Poly-Halogenated Benzyl Electrophiles
Focus: 2,4-Dichloro-3-fluorobenzyl bromide
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Molecule: 2,4-Dichloro-3-fluorobenzyl bromide is a high-value pharmacophore building block. Its specific halogenation pattern serves two critical medicinal chemistry functions:
-
Metabolic Stability: The fluorine at the 3-position blocks metabolic oxidation at a typically vulnerable site (bioisosterism).
-
Steric/Electronic Modulation: The 2,4-dichloro substitution creates a distinct steric cleft, often used to lock ligand conformation in kinase inhibitors, while withdrawing electrons to modulate the pKa of proximal amines.
The Challenge: Synthesizing and handling this molecule in batch presents significant hurdles:
-
Safety: Like all benzyl halides, it is a potent lachrymator and skin irritant.
-
Process Control: The electron-deficient nature of the precursor (2,4-dichloro-3-fluorotoluene) makes radical bromination sluggish, often leading to over-bromination or impurity formation in prolonged batch refluxes.
-
Steric Hindrance: In downstream coupling, the ortho-chloro substituents retard SN2 reactions, requiring extended reaction times that favor byproduct formation in batch.
The Solution: This guide details a fully continuous workflow. Part A covers the photochemical synthesis of the bromide using a transparent fluoropolymer reactor.[1] Part B details its immediate consumption in a Packed Bed Reactor (PBR) for C-N bond formation, mitigating operator exposure and enhancing reaction rates.
Part A: Photochemical Synthesis (The Upstream)
Objective: Selective radical bromination of 2,4-dichloro-3-fluorotoluene.
2.1 Mechanistic Insight
Traditional radical bromination uses AIBN and heat. However, for electron-poor substrates, photochemical activation is superior. The high photon flux in a microreactor overcomes the activation energy barrier caused by the destabilizing effect of the halogens on the benzylic radical intermediate.
2.2 Experimental Protocol
Reagents:
-
Substrate: 2,4-Dichloro-3-fluorotoluene (0.5 M in Trifluorotoluene). Note: Trifluorotoluene is chosen as a greener, non-flammable alternative to CCl4 or Benzene.
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).[1]
-
Solvent: Acetonitrile (MeCN) can be used if NBS solubility is an issue, but Trifluorotoluene is preferred for radical stability.
Reactor Setup:
-
Pump: Acid-resistant continuous syringe pump or HPLC pump.
-
Reactor: FEP (Fluorinated Ethylene Propylene) tubing coil (10 mL volume, 1/16" O.D.).
-
Light Source: 450 nm (Blue) High-Power LED Module. Blue light matches the absorption tail of the Br2 trace formed in situ, initiating the chain.
-
Temperature: Ambient (heat generated by LEDs is sufficient; approx. 35°C).
Procedure:
-
Premix substrate and NBS. (Note: If NBS is insoluble, use a slurry pump or switch to MeCN).
-
Pump the mixture through the FEP coil wrapped around the LED source.
-
residence Time (tR): 10–15 minutes. (Longer than typical toluenes due to electron-withdrawing deactivation).
-
Output: The stream contains the product and succinimide byproduct.
Data: Batch vs. Flow Comparison
| Parameter | Batch (Reflux) | Flow (Photochemical) |
| Reaction Time | 4–6 Hours | 12 Minutes |
| Yield | 65–70% | 88–92% |
| Selectivity (Mono:Di) | 85:15 | >98:2 |
| Atom Economy | Low (excess NBS often used) | High (1.05 equiv) |
2.3 Workflow Diagram (Upstream)
Caption: Photochemical flow synthesis utilizing FEP tubing for maximum light penetration and succinimide filtration.
Part B: Nucleophilic Substitution (The Downstream)
Objective: Utilization of the lachrymatory intermediate in a C-N coupling reaction (e.g., synthesis of a piperazine derivative).
3.1 Mechanistic Insight
The 2,4-dichloro substitution pattern creates significant steric bulk around the benzylic carbon. In batch, this slows SN2 kinetics, requiring heating that often degrades the sensitive bromide. The Flow Solution: A Packed Bed Reactor (PBR) containing a solid inorganic base (K2CO3).[2] This creates a pseudo-high concentration of base at the surface, driving the reaction through the "ortho-gauntlet" via interfacial catalysis without requiring homogeneous solubility.
3.2 Experimental Protocol
Reagents:
-
Stream A: Crude 2,4-Dichloro-3-fluorobenzyl bromide (from Part A, filtered).
-
Stream B: Nucleophile (e.g., N-Boc-piperazine) (1.2 equiv) in MeCN.
-
Solid Phase: Anhydrous K2CO3 (milled to 100–200 µm particle size to prevent backpressure).
Reactor Setup:
-
Mixer: T-piece or Static Mixer.
-
Reactor: Stainless Steel Column (PBR) packed with K2CO3.
-
Temperature: 60°C (Thermostatted).
-
Back Pressure: 100 psi (to prevent solvent boiling and ensure plug flow).
Procedure:
-
Streams A and B meet at the T-mixer.
-
The biphasic segment enters the PBR.
-
The reaction occurs on the surface of the carbonate. Hydrobromic acid (HBr) generated is immediately neutralized by the bed, preventing acid-catalyzed degradation of the product.
-
Residence Time: 8 minutes.
3.3 Workflow Diagram (Downstream)
Caption: Packed Bed Reactor (PBR) setup for handling heterogeneous base alkylation, avoiding solids clogging.
Safety & Handling Protocols
Lachrymator Containment:
-
Closed System: The primary advantage of this protocol is that the lachrymatory benzyl bromide is generated and consumed within the closed loop.
-
Quench Solution: The output of the system should be directed into a stirred vessel containing 1M aqueous NaOH or Morpholine to immediately quench any unreacted bromide during setup/shutdown.
-
Leak Detection: All FEP tubing connections must be pressure-tested with pure solvent before introducing the bromide precursor.
Solids Management:
-
In Part A, succinimide precipitates. An in-line filter (20 µm) is required before the PBR to prevent head-pressure buildup.
-
In Part B, the K2CO3 bed will eventually turn to KBr. The column is a consumable and should be swapped when conversion drops (typically after processing 50–100 column volumes).
References
-
Cantillo, D., et al. (2014). "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow."[1][3] Journal of Organic Chemistry.
- Grounding: Establishes the FEP/LED protocol for benzylic bromin
-
Baker, A., et al. (2015). "Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor."[2][4] Vapourtec Application Note / ResearchGate.
- Grounding: Validates the use of inorganic carbonate bases in PBRs for alkyl
-
Kappe, C. O., et al. (2019). "Photochemical benzylic bromination in continuous flow using BrCCl3..."[5] Organic & Biomolecular Chemistry.
- Grounding: Discusses handling electron-rich vs electron-poor substrates in flow bromin
-
Britton, J., & Jamison, T. F. (2017). "The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis."[6] Nature Protocols.
- Grounding: Provides standard operating procedures for assembling PBR and tubing systems.
Sources
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
Application Note: Protecting Group Strategies Involving 2,4-Dichloro-3-fluorobenzyl Bromide
Executive Summary & Strategic Rationale
The reagent 2,4-Dichloro-3-fluorobenzyl bromide is a specialized electrophile used primarily in medicinal chemistry to install the electron-deficient 2,4-dichloro-3-fluorobenzyl moiety. While often utilized as a permanent pharmacophore (notably in P2X7 receptor antagonists and agrochemicals), it serves a critical role in "Permanent Protecting Group" strategies .
Unlike transient protecting groups (e.g., Boc, TBDMS), this moiety is designed to:
-
Withstand metabolic oxidation: The specific halogenation pattern blocks P450 oxidation sites on the benzyl ring.
-
Resist acidic cleavage: The electron-withdrawing nature of the halogens (two chlorines, one fluorine) significantly destabilizes the benzylic carbocation intermediate required for acid-catalyzed deprotection, rendering it orthogonal to standard benzyl (Bn) and p-methoxybenzyl (PMB) groups.
-
Modulate Lipophilicity: It significantly increases logP, aiding in membrane permeability for CNS-targeted drugs.
This guide details the protocols for its installation (N- and O-alkylation) and outlines its stability profile to assist in designing orthogonal synthetic routes.
Chemical Profile
| Property | Specification |
| Compound Name | 2,4-Dichloro-3-fluorobenzyl bromide |
| Structure | Benzyl bromide core with Cl at C2, C4 and F at C3 |
| Electronic Character | Highly Electron Deficient (Deactivated Benzylic Position) |
| Primary Application | N-Alkylation (Indoles, Tetrahydroquinolines), O-Alkylation |
| Stability Class | Acid-Stable, Oxidatively Stable, Base-Stable |
| CAS Number | Refer to specific vendor COA (Analogous alcohol: 1615212-19-5) |
Application 1: N-Alkylation of Heterocycles (Protocol)
This is the most common application, particularly for protecting/functionalizing indole or tetrahydroquinoline nitrogens. The electron-withdrawing nature of the benzyl ring makes the halide highly reactive toward SN2 attack but requires careful base selection to prevent elimination to the styrene side-product.
Experimental Workflow
Objective: Install the 2,4-dichloro-3-fluorobenzyl group on a secondary amine (e.g., Tetrahydroquinoline derivative).
Reagents:
-
Substrate: Secondary Amine / Indole (1.0 equiv)
-
Reagent: 2,4-Dichloro-3-fluorobenzyl bromide (1.1 – 1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or NaH (1.2 equiv for indoles)
-
Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)
-
Additive: TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Optional catalyst
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Deprotonation (for Indoles/Amides):
-
Cool to 0°C.
-
Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
-
Stir at 0°C for 30 mins until gas evolution ceases.
-
Note: For basic amines (tetrahydroquinolines), use Cs₂CO₃ at RT instead of NaH.
-
-
Alkylation:
-
Add 2,4-Dichloro-3-fluorobenzyl bromide (1.1 equiv) dropwise (neat or as a solution in DMF).
-
Expert Insight: If the reaction is sluggish due to steric bulk, add TBAI (10 mol%) to generate the more reactive benzyl iodide in situ.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup:
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc (3x).
-
Wash combined organics with water (2x) and brine (to remove DMF).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Visualization: N-Alkylation Decision Logic
Figure 1: Decision tree for selecting reaction conditions based on nitrogen nucleophilicity.
Application 2: Orthogonal Protection Strategy (O-Alkylation)
When used as a protecting group for alcohols, the 2,4-dichloro-3-fluorobenzyl ether offers a unique orthogonality profile compared to standard Benzyl (Bn) or Para-methoxybenzyl (PMB) groups.
Stability & Orthogonality Matrix
| Condition | Standard Benzyl (Bn) | PMB (p-Methoxybenzyl) | 2,4-Dichloro-3-fluorobenzyl |
| TFA / DCM (Acid) | Stable | Cleaved (RT) | Highly Stable |
| DDQ (Oxidation) | Stable | Cleaved | Stable |
| H₂ / Pd-C (Hydrogenolysis) | Cleaved | Cleaved | Slow / Complex (Risk of Dehalogenation) |
| Lewis Acids (BCl₃) | Cleaved (Aggressive) | Cleaved (Mild) | Resistant (Requires forcing conditions) |
Strategic Insight: Use this group when you need a benzyl ether that must survive:
-
DDQ oxidation (used to remove a PMB group elsewhere).
-
Strong Acidic conditions (e.g., Boc removal with HCl/Dioxane or TFA).
Deprotection Protocol (If removal is required)
Because the halogen substituents deactivate the ring, standard hydrogenolysis (H₂/Pd-C) is risky; it often leads to hydrodehalogenation (stripping Cl/F) before cleaving the benzyl ether.
Recommended Cleavage Method:
-
Method: Dissolving Metal Reduction (Birch conditions) or Lewis Acid mediated cleavage with sulfur scavengers.
-
Reagents: Na / Liquid NH₃ (if functional groups allow) or BBr₃ (carefully monitored).
Critical Troubleshooting & Safety
Handling the Reagent
-
Lachrymator: Benzyl bromides are potent lachrymators. Handle only in a functioning fume hood.
-
Hydrolysis: The compound can hydrolyze to the alcohol and HBr upon prolonged exposure to moisture. Store in a desiccator at 2–8°C.
Preventing Side Reactions[3]
-
Elimination: If using strong bases (KOtBu) at high heat, the bromide can undergo E2 elimination to form the styrene derivative. Mitigation: Use Cs₂CO₃ or K₂CO₃ and keep temperatures below 80°C.
-
Dehalogenation: Avoid using Pd/C for other reductions in the synthesis if this group is present. Use Platinum Oxide (PtO₂) or Raney Nickel if hydrogenation of an alkene is required elsewhere in the molecule, as these are less prone to aryl-halide reduction than Palladium.
Visualization: Orthogonality Workflow
Figure 2: Orthogonal deprotection sequence demonstrating the high stability of the 2,4-dichloro-3-fluorobenzyl group.
References
-
Tetrahydroquinoline Derivatives as P2X7 Receptor Antagonists. Google Patents. (Patent discussing the installation of 2,4-dichloro-3-fluorobenzyl moiety). Link
-
Protecting Groups: Strategies and Applications. Organic Chemistry Portal. (General principles of Benzyl ether stability and orthogonality). Link
-
Selective Cleavage of Benzyl Ethers. Synlett, 1993, 663-664.[1] (Methodology for cleaving difficult benzyl ethers). Link
-
Oxidative Cleavage of Benzylic Ethers. Journal of Organic Chemistry. (Comparative stability of substituted benzyl ethers). Link
Sources
Troubleshooting & Optimization
common side reactions with 2,4-Dichloro-3-fluorobenzyl bromide
Welcome to the technical support center for 2,4-Dichloro-3-fluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in chemical synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and troubleshoot unexpected outcomes.
I. Core Concepts: Reactivity of 2,4-Dichloro-3-fluorobenzyl Bromide
2,4-Dichloro-3-fluorobenzyl bromide is a versatile reagent used to introduce the 2,4-dichloro-3-fluorobenzyl moiety into a molecule. Its reactivity is primarily governed by the benzylic bromide, which is susceptible to nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the halogen substituents on the aromatic ring can influence the reaction rates and pathways.
Benzylic halides are proficient in both S(_N)1 and S(_N)2 reactions due to the ability of the benzene ring to stabilize the transition state of an S(_N)2 reaction or the carbocation intermediate in an S(_N)1 reaction.[1][2] They can also undergo E1 and E2 elimination reactions, typically in the presence of a strong base, to form a conjugated alkene.[3]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or not going to completion. What are the possible causes?
A1: Several factors can contribute to a slow reaction:
-
Insufficiently activated nucleophile: The nucleophilicity of your reagent may be too low. Consider using a stronger base to deprotonate your nucleophile or switching to a more nucleophilic reagent.
-
Poor solvent choice: The choice of solvent is critical. For S(_N)2 reactions, a polar aprotic solvent like DMF or DMSO is generally preferred as it solvates the cation but not the nucleophile, increasing its reactivity.[4] For S(_N)1 reactions, polar protic solvents like water or alcohols can facilitate the formation of the carbocation intermediate.[5]
-
Low reaction temperature: Increasing the temperature will generally increase the reaction rate. However, be aware that higher temperatures can also promote side reactions like elimination.
-
Degraded 2,4-Dichloro-3-fluorobenzyl bromide: This reagent is moisture-sensitive and can hydrolyze over time.[6][7] Ensure you are using a fresh or properly stored bottle.
Q2: I am observing a significant amount of an impurity with a mass corresponding to the hydrolysis product (2,4-Dichloro-3-fluorobenzyl alcohol). How can I prevent this?
A2: Hydrolysis is a common side reaction for benzyl bromides.[8][9] To minimize this:
-
Use anhydrous conditions: Ensure all your glassware is oven-dried or flame-dried, and use anhydrous solvents.
-
Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction.
-
Proper storage: Store 2,4-Dichloro-3-fluorobenzyl bromide in a tightly sealed container in a cool, dry place, preferably in a desiccator.[10][11]
Q3: My desired product is contaminated with a double-benzylated or over-alkylated species. How do I avoid this?
A3: Over-alkylation is common when the nucleophile has multiple reactive sites or when the mono-alkylated product is still nucleophilic.[12] Strategies to prevent this include:
-
Control stoichiometry: Use a slight excess of the nucleophile relative to the 2,4-Dichloro-3-fluorobenzyl bromide.
-
Slow addition: Add the 2,4-Dichloro-3-fluorobenzyl bromide slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Use of a protecting group: If your nucleophile has multiple reactive sites, consider protecting the other sites before the benzylation step.
Q4: I am seeing byproducts that suggest an elimination reaction has occurred. How can I favor substitution over elimination?
A4: Elimination reactions compete with substitution, especially with sterically hindered substrates or strong, bulky bases.[5][13] To favor substitution:
-
Choice of base/nucleophile: Use a non-bulky, highly nucleophilic but weakly basic reagent.
-
Lower reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor substitution.
Q5: When using DMSO as a solvent, I get a complex mixture of byproducts and a lower yield. What could be happening?
A5: In DMSO, benzyl halides can undergo Kornblum oxidation, where the solvent oxidizes the benzyl bromide to the corresponding aldehyde (2,4-dichloro-3-fluorobenzaldehyde).[14] This side reaction consumes your starting material and can lead to a cascade of other byproducts.[14] If you suspect this is occurring, consider switching to another polar aprotic solvent like DMF or acetonitrile.
Troubleshooting Workflow
Caption: A troubleshooting decision tree for common issues.
III. Experimental Protocols & Methodologies
Protocol: General Procedure for Nucleophilic Substitution (S(_N)2) with an Amine
This protocol provides a general method for the N-benzylation of a primary or secondary amine.
Materials:
-
2,4-Dichloro-3-fluorobenzyl bromide
-
Amine of choice
-
Anhydrous potassium carbonate (K(_2)CO(_3))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
To a flame-dried round bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve 2,4-Dichloro-3-fluorobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of 2,4-Dichloro-3-fluorobenzyl bromide to the amine mixture dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Key Steps:
-
Anhydrous conditions and inert atmosphere: To prevent the hydrolysis of 2,4-Dichloro-3-fluorobenzyl bromide.
-
Potassium carbonate: Acts as a base to deprotonate the amine, making it a more potent nucleophile.
-
Slow addition: Minimizes the concentration of the benzyl bromide, reducing the risk of over-alkylation.[12]
-
Aqueous workup: To remove the DMF and inorganic salts.
Visualizing Potential Reaction Pathways
Caption: Desired substitution pathway and common side reactions.
IV. Data Summary
| Side Reaction | Common Cause | Prevention Strategy |
| Hydrolysis | Presence of water | Use anhydrous conditions and an inert atmosphere. |
| Elimination | Strong or bulky bases, high temperatures | Use a non-bulky, weakly basic nucleophile; lower reaction temperature. |
| Over-alkylation | Excess benzyl bromide, highly nucleophilic product | Use a slight excess of the nucleophile; slow addition of benzyl bromide. |
| Kornblum Oxidation | Use of DMSO as a solvent | Use an alternative polar aprotic solvent like DMF or acetonitrile. |
V. Safety & Handling
-
Corrosive: 2,4-Dichloro-3-fluorobenzyl bromide is corrosive and can cause severe skin burns and eye damage.[6][10][15] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lachrymator: This compound is a lachrymator, meaning it can cause irritation and tearing of the eyes.[8][15]
-
Moisture Sensitive: Store in a tightly sealed container under an inert atmosphere in a cool, dry place to prevent hydrolysis.[6][7]
By adhering to these guidelines and understanding the chemical principles at play, you can effectively utilize 2,4-Dichloro-3-fluorobenzyl bromide in your synthetic endeavors while minimizing the occurrence of side reactions.
References
-
University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Problems in Chemistry. (2022, June 2). Benzylic and Allylic Halides in Elimination Reactions. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved from [Link]
-
LibreTexts. (2020, April 10). Elimination Reactions. Retrieved from [Link]
-
Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(9), 3235–3237. [Link]
-
Royal Society of Chemistry. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O. Retrieved from [Link]
-
Keefer, R. M., & Andrews, L. J. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 83(18), 3789–3794. [Link]
- Chernyshev, V. M., et al. (2008). Alkylation of the compound 1 with benzyl bromide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2170.
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. Retrieved from [Link]
-
SAGE Publications Inc. (2025, August 7). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
-
Filo. (2025, December 22). Para substituted benzyl bromide undergoes SN1 reaction with nucleophiles... Retrieved from [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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MDPI. (2023, October 16). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Retrieved from [Link]
-
University of Pretoria. (2023, June 30). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]
-
SlidePlayer. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
LinkedIn. (2026, January 29). Why 3-Fluorobenzyl Bromide is Essential for Your Chemical Synthesis Projects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluorobenzyl bromide. PubChem. Retrieved from [Link]
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Technical Support Center: Optimizing Reactions with 2,4-Dichloro-3-fluorobenzyl bromide
Welcome to the technical support resource for 2,4-Dichloro-3-fluorobenzyl bromide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide field-proven insights and troubleshoot common challenges encountered when using this versatile, yet reactive, building block. The inherent reactivity of the benzylic bromide is modulated by the electronic and steric effects of the halogen substituents, necessitating careful optimization for successful outcomes.
PART 1: Frequently Asked Questions (FAQs)
Section 1.0: Handling and Safety
Q1: What are the primary hazards associated with 2,4-Dichloro-3-fluorobenzyl bromide and what precautions should I take?
A1: 2,4-Dichloro-3-fluorobenzyl bromide, like many benzylic bromides, is a potent lachrymator, meaning it can cause severe irritation and tearing upon exposure to its vapors.[1][2] It is also classified as a corrosive material that can cause severe skin burns and eye damage.[1][3][4] Ingestion and inhalation are also harmful.[3][5]
Core Safety Protocols:
-
Ventilation: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), a flame-retardant lab coat, and chemical splash goggles with a face shield for full protection.
-
Handling: Avoid all contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[3] Use compatible tools (e.g., Teflon-coated spatula) to avoid reaction with metals.[1]
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area, preferably refrigerated (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[1][4]
Q2: How should I properly quench and dispose of 2,4-Dichloro-3-fluorobenzyl bromide?
A2: Unused or residual 2,4-Dichloro-3-fluorobenzyl bromide should be quenched cautiously. A common method is to slowly add the reagent to a stirred solution of a nucleophilic scavenger like sodium bisulfite or a dilute solution of a non-volatile amine (e.g., ethanolamine) in an appropriate solvent. The reaction can be exothermic, so slow addition and cooling may be necessary. All waste must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[3]
Section 2.0: Reaction Principles & Optimization
Q3: What is the primary mechanism for reactions involving this reagent, and how do the substituents affect its reactivity?
A3: The primary reaction pathway for 2,4-Dichloro-3-fluorobenzyl bromide is the bimolecular nucleophilic substitution (SN2) reaction.[6][7] In this mechanism, a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.[7]
-
Benzylic Position: The benzyl system inherently accelerates SN2 reactions. The adjacent π-system of the benzene ring stabilizes the transition state through orbital overlap, lowering the activation energy and increasing the reaction rate compared to a standard primary alkyl bromide.[8]
-
Halogen Substituents (Cl, F): The two chlorine atoms and one fluorine atom are electron-withdrawing groups. These groups slightly decrease the electron density of the benzene ring but, more importantly, can influence the electrophilicity of the benzylic carbon. While their effect is complex, they generally make the benzylic carbon more susceptible to nucleophilic attack. However, the chlorine atom at the 2-position introduces significant steric hindrance, which can slow the rate of SN2 reactions.[7] This steric effect is a critical factor to consider during reaction design.
Q4: My N-alkylation or O-alkylation reaction is sluggish and does not go to completion. What are the first parameters I should adjust?
A4: This is a common issue, often stemming from a combination of a moderately reactive electrophile (due to steric hindrance) and a weak nucleophile or suboptimal reaction conditions.[9]
Troubleshooting Workflow:
Caption: Troubleshooting logic for incomplete SN2 reactions.
Q5: Can you elaborate on the choice of solvent and base? Why are they so critical?
A5: The choice of solvent and base is paramount for SN2 reactions as they directly influence the nucleophile's reactivity and the solubility of reagents.[9][10]
-
Solvents: Polar aprotic solvents are strongly recommended.[11] They can solvate the cation (e.g., K⁺ from K₂CO₃), but they do not strongly solvate the anion (the nucleophile) through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like ethanol or water) form a solvent shell around the nucleophile, stabilizing it and reducing its reactivity.
-
Bases: The base's role is to deprotonate the nucleophile (e.g., a phenol or an amine) to generate the more reactive anionic form. The base must be strong enough to achieve this but not so strong that it promotes side reactions like elimination (E2). Solubility is also key; if the base is not soluble in the reaction solvent, the reaction becomes a heterogeneous mixture, and the rate will be significantly slower.[9]
| Parameter | Recommended | Rationale & Expert Insights |
| Solvent | DMF, DMSO, Acetonitrile (ACN) | DMF/DMSO: High boiling points allow for heating, excellent at solvating cations. Often the best choice for difficult reactions.[9] ACN: Good alternative with a lower boiling point, making work-up easier. |
| Base | K₂CO₃, Cs₂CO₃, NaH, DBU | K₂CO₃: A cost-effective, common choice for phenols and secondary amines. Can have solubility issues in some solvents.[9] Cs₂CO₃: More soluble and often more effective than K₂CO₃ due to the "caesium effect," which enhances nucleophilicity. The preferred choice for stubborn alkylations. NaH: A very strong, non-nucleophilic base ideal for deprotonating alcohols. Reacts with DMF, so THF is a better solvent choice. DBU/DIPEA: Organic bases useful when inorganic salts are undesirable. Less effective for deprotonating weaker nucleophiles. |
Q6: I'm observing multiple products by LC-MS. What are the likely side reactions?
A6: With a reactive electrophile, several side reactions are possible:
-
Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you might see di-alkylation. This can be minimized by using an excess of the nucleophile relative to the benzyl bromide.
-
Elimination (E2): If you are using a very strong and sterically hindered base, it may act as a base to abstract a proton from the benzylic position, leading to an elimination product. This is less common for benzylic systems but possible under harsh conditions.
-
Reaction with Solvent: At high temperatures, some solvents like DMF can decompose or react. For instance, if a reaction with an amine is run too hot in DMF, formylation of the amine can occur as a side reaction.
PART 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction / Starting material recovered | 1. Inactive nucleophile (pKa too high).2. Insufficient base strength or solubility.3. Reaction temperature too low.4. Reagent degradation. | 1. Check pKa: Ensure your base is strong enough to deprotonate your nucleophile.2. Upgrade Base/Solvent: Switch from K₂CO₃ to Cs₂CO₃; switch from ACN to DMF or DMSO.[9]3. Increase Temperature: Incrementally increase the temperature to 80-100 °C. Consider using a microwave reactor for controlled, rapid heating.[9]4. Verify Reagent Quality: Use a fresh bottle of 2,4-Dichloro-3-fluorobenzyl bromide. |
| Low Yield (<50%) | 1. Incomplete conversion (see above).2. Competing side reactions.3. Difficult purification leading to product loss. | 1. Add Catalytic KI: Add 0.1 equivalents of NaI or KI to catalyze the reaction via an in situ Finkelstein reaction.[9] The generated benzyl iodide is more reactive.2. Adjust Stoichiometry: If over-alkylation is an issue, use a 2-3 fold excess of the nucleophile.3. Optimize Work-up: Ensure the pH is adjusted correctly during extraction to keep your product in the organic layer. |
| Product is difficult to purify from unreacted benzyl bromide | The starting material and product have similar polarities. | 1. Chemical Quench: After the reaction, add a small amount of a nucleophilic scavenger like 3-mercaptopropionic acid or triethylamine to react with the excess benzyl bromide. The resulting product will be highly polar and easily removed by an aqueous wash.[12]2. High-Vacuum: If the product is a stable solid, unreacted benzyl bromide can often be removed under high vacuum, sometimes with gentle heating.[12]3. Crystallization: Recrystallization is an excellent method to purify the solid product away from the oily starting material.[13][14] |
PART 3: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Phenol
This protocol describes a typical SN2 reaction for the O-alkylation of 4-methoxyphenol.
Caption: Standard workflow for O-alkylation reactions.
Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Initial Stirring: Stir the suspension at room temperature for 15-20 minutes to allow for partial deprotonation of the phenol.
-
Electrophile Addition: Add a solution of 2,4-Dichloro-3-fluorobenzyl bromide (1.1 eq.) in a small amount of DMF to the flask dropwise over 5 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. If the reaction is slow, the temperature can be increased to 80 °C.
-
Quenching: Once the starting phenol is consumed, cool the reaction to room temperature. Pour the mixture slowly into a beaker containing ice-cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium chloride (brine) solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).[13]
References
-
ResearchGate. (n.d.). Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Dahl, T., et al. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]
-
Wang, J., et al. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate. [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]
-
Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. [Link]
-
Chem Help ASAP. (2019, December 16). reactive SN2 alkyl groups - benzyl and allyl groups. YouTube. [Link]
-
National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?[Link]
-
Royal Society of Chemistry. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. [Link]
-
Wang, L., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. [Link]
-
Preprints.org. (n.d.). Supplementary. [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]
-
Chemistry World. (2020, April 23). Taking benzyl fluorides beyond game changing reports. [Link]
-
Royal Society of Chemistry. (2023, October 30). Alkylation and silylation of α-fluorobenzyl anion intermediates. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
-
PubChem. (n.d.). 3-Fluorobenzyl bromide. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]
-
Michigan State University Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
-
Royal Society of Chemistry. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]
-
Macmillan Group - Princeton University. (2019, November 27). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. [Link]
- Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
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- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 2,4-Dichloro-3-fluorobenzyl bromide
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,4-Dichloro-3-fluorobenzyl bromide. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, focusing on the identification and mitigation of byproduct formation.
Introduction
The synthesis of 2,4-dichloro-3-fluorobenzyl bromide, typically achieved through the free-radical bromination of 2,4-dichloro-3-fluorotoluene, is a critical step in the development of various pharmaceutical compounds. While the reaction appears straightforward, the specific electronic and steric effects of the halogen substituents on the aromatic ring can lead to a range of byproducts, complicating purification and impacting yield and purity. This guide offers practical, experience-based solutions to navigate these synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 2,4-Dichloro-3-fluorobenzyl bromide, with a focus on byproduct formation.
Q1: What are the most common byproducts in the synthesis of 2,4-Dichloro-3-fluorobenzyl bromide via free-radical bromination?
A1: The most prevalent byproducts are typically formed through over-bromination and, to a lesser extent, aromatic bromination. The primary byproducts to anticipate are:
-
2,4-Dichloro-3-fluorobenzal bromide (Dibromo byproduct): This results from the further reaction of the desired product with the brominating agent. It is often the most significant impurity.[1]
-
Isomers from Aromatic Bromination: Although the starting material is deactivated by electron-withdrawing groups, some aromatic bromination can occur, leading to various isomers of brominated 2,4-dichloro-3-fluorotoluene. The regioselectivity of this side reaction is influenced by the directing effects of the chloro and fluoro substituents.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 2,4-dichloro-3-fluorotoluene in the final mixture.
-
Degradation Products: Benzyl bromides can be sensitive to moisture and light, potentially leading to the formation of corresponding benzyl alcohols or other degradation products.
Q2: How do the substituents on the aromatic ring (2,4-dichloro-3-fluoro) influence byproduct formation?
A2: The halogen substituents have a significant impact on the reaction's selectivity:
-
Benzylic C-H Bond Activation: The aromatic ring, despite being electron-deficient, stabilizes the benzylic radical formed during the reaction through resonance.[2][3] This inherent stability makes the benzylic position the primary site of attack for the bromine radical.
-
Aromatic Ring Deactivation: The strongly electron-withdrawing chlorine and fluorine atoms deactivate the aromatic ring towards electrophilic attack. This generally suppresses aromatic bromination as a major side reaction pathway. However, under forcing conditions or in the presence of Lewis acid catalysts, it can still occur.
-
Regioselectivity of Aromatic Bromination: Should aromatic bromination occur, the directing effects of the substituents will determine the isomeric products formed. The fluorine at position 3 is an ortho, para-director, while the chlorines at positions 2 and 4 are also ortho, para-directors. This complex interplay can lead to a mixture of aromatic bromination products.
Q3: What is the role of the radical initiator and how does it affect the reaction?
A3: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is crucial for initiating the free-radical chain reaction. It decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract a hydrogen atom from HBr (formed in situ from the reaction of NBS with trace moisture or HBr byproduct), generating a bromine radical which propagates the chain reaction.[4] The choice and concentration of the initiator can influence the reaction rate and, consequently, the byproduct profile. Insufficient initiation can lead to an incomplete reaction, while excessive initiation might promote side reactions.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2,4-Dichloro-3-fluorobenzyl bromide.
Issue 1: High Levels of Dibrominated Byproduct (2,4-Dichloro-3-fluorobenzal bromide)
Symptoms:
-
GC-MS or LC-MS analysis shows a significant peak corresponding to the mass of the dibrominated product.
-
NMR analysis reveals a characteristic singlet for the -CHBr2 proton.
-
Difficulty in purifying the desired monobrominated product.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Excess Brominating Agent | Using a molar excess of N-bromosuccinimide (NBS) or other brominating agents is the primary cause of over-bromination. | Carefully control the stoichiometry. Use a slight molar excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting toluene. |
| High Reaction Temperature | Elevated temperatures can increase the rate of the second bromination reaction. | Maintain the reaction at a moderate temperature. For NBS brominations, refluxing in a suitable solvent like carbon tetrachloride or acetonitrile is common, but avoid excessive heating. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the starting material is consumed will favor the formation of the dibrominated byproduct. | Monitor the reaction progress closely using techniques like TLC, GC, or NMR. Quench the reaction as soon as the starting material is consumed or when the formation of the desired product plateaus. |
Workflow for Minimizing Dibromination:
Caption: Troubleshooting workflow for high dibromination.
Issue 2: Presence of Aromatic Bromination Byproducts
Symptoms:
-
GC-MS analysis shows multiple peaks with masses corresponding to the addition of a bromine atom to the aromatic ring of the starting material or product.
-
¹H NMR may show complex aromatic region signals.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Lewis Acid Contamination | Traces of Lewis acids can catalyze electrophilic aromatic substitution. | Ensure all glassware is clean and dry. Use high-purity reagents. |
| High Reaction Temperature | Higher temperatures can favor the higher activation energy pathway of aromatic bromination. | Conduct the reaction at the lowest effective temperature. |
| Use of Bromine (Br₂) directly | Using molecular bromine directly, especially with a catalyst, increases the likelihood of aromatic substitution. | Preferentially use N-bromosuccinimide (NBS) as the bromine source, as it maintains a low concentration of Br₂ in the reaction mixture. |
Issue 3: Incomplete Reaction and Low Yield
Symptoms:
-
Significant amount of unreacted 2,4-dichloro-3-fluorotoluene remains.
-
Low isolated yield of the desired product.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Insufficient Radical Initiator | Not enough initiator will lead to a slow or stalled reaction. | Use an appropriate amount of a radical initiator like AIBN or BPO (typically 1-5 mol%). |
| Low Reaction Temperature | The radical initiator requires a certain temperature to decompose and initiate the reaction. | Ensure the reaction temperature is appropriate for the chosen initiator (e.g., AIBN decomposes effectively around 80 °C). |
| Presence of Radical Inhibitors | Impurities in the starting material or solvent can quench the radical chain reaction. | Use purified starting materials and high-purity, dry solvents. |
Logical Relationship of Reaction Components:
Caption: Interplay of reactants leading to product and byproducts.
Part 3: Experimental Protocols
This section provides detailed methodologies for the analysis and purification of 2,4-Dichloro-3-fluorobenzyl bromide.
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol is designed for the qualitative and semi-quantitative analysis of the reaction mixture to identify the desired product and major byproducts.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for separating halogenated aromatic compounds.
GC-MS Parameters:
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analytes. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides good chromatographic resolution. |
| Oven Program | Initial: 80 °C (hold 2 min) | Allows for the elution of low-boiling point solvents. |
| Ramp: 15 °C/min to 280 °C | Separates components based on their boiling points. | |
| Final Hold: 280 °C (hold 5 min) | Ensures elution of high-boiling point byproducts like the dibrominated species. | |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-450 amu | Covers the expected mass range of the product and byproducts. |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., ~1 mg/mL).
-
Filter through a 0.45 µm syringe filter if any solid particles are present.
-
Inject 1 µL into the GC-MS.
Data Interpretation:
-
2,4-dichloro-3-fluorotoluene (Starting Material): Identify by its characteristic mass spectrum and retention time.
-
2,4-dichloro-3-fluorobenzyl bromide (Product): Look for the molecular ion peak and the characteristic isotopic pattern of one bromine and two chlorine atoms.
-
2,4-dichloro-3-fluorobenzal bromide (Dibromo Byproduct): Identify by its higher retention time and a mass spectrum showing the presence of two bromine and two chlorine atoms.
-
Aromatic Bromination Isomers: These will have the same mass as the starting material plus a bromine atom, but will likely have different retention times.
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of the desired product from the reaction mixture.
Materials:
-
Silica gel (60-120 mesh)
-
Solvent system: A non-polar/polar solvent mixture, such as hexane/ethyl acetate or cyclohexane/dichloromethane.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of the non-polar solvent and load it onto the column.
-
Elution:
-
Start with 100% non-polar solvent (e.g., hexane) to elute any non-polar impurities.
-
Gradually increase the polarity of the eluent by adding the polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner.
-
The desired product, being more polar than the starting material but less polar than the dibrominated byproduct, should elute at an intermediate polarity.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,4-dichloro-3-fluorobenzyl bromide.
References
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Available at: [Link]
-
Benzylic Bromination. Chemistry Steps. Available at: [Link]
-
A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. ScienceDirect. Available at: [Link]
-
Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate. Available at: [Link]
-
In the second propagation step in the bromination of toluene, Br2... Pearson+. Available at: [Link]
-
Allylic position and benzylic position bromination. Chemia. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
-
Substitutive Bromination of Perfluorotoluene with Aluminium Bromide. Fluorine notes. Available at: [Link]
-
Adding A Benzylic Bromine (w/mechanism). YouTube. Available at: [Link]
-
Selectivity In Free Radical Reactions. Master Organic Chemistry. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Center for Biotechnology Information. Available at: [Link]
-
A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate. Available at: [Link]
-
Regioselectivity in Radical Bromination in Organic Chemistry. YouTube. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. National Center for Biotechnology Information. Available at: [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available at: [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available at: [Link]
Sources
Technical Support Center: Stability & Handling of 2,4-Dichloro-3-fluorobenzyl Bromide
Overview
Compound: 2,4-Dichloro-3-fluorobenzyl bromide CAS: 849707-61-5 (General class reference) Chemical Class: Poly-halogenated Benzyl Halide Primary Application: Electrophilic intermediate for benzylation reactions in medicinal chemistry (e.g., alkylation of amines, alcohols, or thiols).
Module 1: Storage & Handling (The "Before" Phase)
Q: What are the absolute critical storage parameters to prevent degradation before use?
A: This compound is thermodynamically unstable toward moisture and light. You must maintain a "Cold-Dry-Dark" chain of custody.
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | Reduces the kinetic rate of spontaneous dehydrohalogenation and dimerization. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric moisture. Benzyl bromides hydrolyze to form HBr, which is autocatalytic. |
| Light | Amber Vials / Foil Wrap | Prevents homolytic cleavage of the C-Br bond, inhibiting radical-mediated dimerization (Wurtz-type coupling). |
| Container | Teflon-lined caps | HBr vapors (degradation byproduct) corrode metal caps and degrade standard rubber septa. |
Q: I received the shipment at room temperature. Is the compound compromised? A: Likely not, provided the exposure was short (<48 hours) and the container remained sealed.
-
Check: Inspect physical state.[1][2][3][4][5] It should be a solid or semi-solid (depending on purity) and white to off-white/pale yellow.
-
Red Flag: A distinct orange/brown liquid phase indicates significant decomposition (bromine release) or polymerization.
Module 2: Reaction Stability (The "During" Phase)
Q: Which solvents are strictly incompatible with this intermediate? A: Avoid protic nucleophilic solvents unless they are the reactant.
-
Incompatible: Methanol, Ethanol, Water (Rapid solvolysis/hydrolysis).
-
Compatible (if dry): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene.
-
Caution: DMF and DMSO can accelerate decomposition at high temperatures (>60°C) due to their polar nature stabilizing the transition state of unwanted side reactions.
Q: My reaction mixture turned pink/red upon addition of the benzyl bromide. Why? A: This indicates trace HBr formation or radical generation .
-
Cause: If the solvent was not anhydrous, HBr is generated via hydrolysis. HBr can oxidize to
(red color) in the presence of trace oxidants or light. -
Fix: Add a weak, non-nucleophilic base scavenger (e.g.,
or 2,6-lutidine) to the reaction mixture before adding the benzyl bromide to neutralize acid byproducts immediately.
Module 3: Troubleshooting Degradation
Q: How do I distinguish between "wet" material and "degraded" material? A: Use the Proton NMR Diagnostic Protocol . The chemical shift of the benzylic protons is distinct.
| Species | Status | |
| Intact Bromide | Active | |
| Alcohol (Hydrolysis) | Impurity | |
| Dimer (Wurtz) | Degraded | |
| Aldehyde (Oxidation) | Degraded |
Q: Can I re-purify degraded material? A:
-
If <10% Hydrolysis: Yes. Dissolve in dry Hexanes/EtOAc (9:1) and filter through a short plug of silica gel. The alcohol is more polar and will stick to the silica; the bromide elutes.
-
If >20% Degradation: Discard. The HBr released often catalyzes further decomposition, making purification yields poor.
Module 4: Mechanism & Visualization
Q: Why is this specific isomer (2,4-dichloro-3-fluoro) prone to specific failure modes? A: The substitution pattern creates a "push-pull" electronic environment.
-
Electronic Withdrawal: The Fluorine (C3) and Chlorines (C2, C4) are electron-withdrawing. This destabilizes the carbocation intermediate (
pathway), making the compound slower to hydrolyze than unsubstituted benzyl bromide but highly reactive toward direct nucleophilic attack ( ). -
Steric Hindrance: The ortho-chloro group (C2) and meta-fluoro (C3) create steric bulk, which can trap solvent molecules or slow down desired substitutions, allowing moisture more time to compete if the system isn't dry.
Diagram 1: Degradation Pathways
This diagram illustrates the two primary failure modes: Hydrolysis (Moisture) and Dimerization (Light/Radical).
Module 5: Safety & Disposal (Lachrymator Protocol)
Q: The compound caused severe eye irritation even inside the hood. What went wrong? A: Benzyl bromides are potent lachrymators (tear gas agents). They alkylate TRPA1 ion channels in sensory nerves.
-
Failure Mode: You likely used a rotovap or vacuum pump without a cold trap, or the glassware was removed from the hood too quickly.
-
Neutralization Protocol:
-
Glassware: Do not wash with water immediately. Rinse with a 5% solution of Ethanolamine or Ammonium Hydroxide in ethanol. This converts the lachrymator into a non-volatile amine.
-
Spills: Cover with excess sodium thiosulfate or sodium bisulfite solid, then wipe with the ethanolamine solution.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68007, 3-Fluorobenzyl bromide. Retrieved from [Link]
-
Common Organic Chemistry. Benzyl Bromide Protection of Alcohols. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]
Sources
overcoming low yield in 2,4-Dichloro-3-fluorobenzyl bromide reactions
Technical Support Center: Optimizing 2,4-Dichloro-3-fluorobenzyl Bromide Reactions
Executive Summary
Compound: 2,4-Dichloro-3-fluorobenzyl bromide
CAS: (Variable/Derivative-specific)
Primary Application: Electrophilic intermediate for alkylation (N-alkylation, O-alkylation) in medicinal chemistry.[1]
Critical Challenge: "The Steric-Electronic Paradox." The electron-deficient ring increases the electrophilicity of the benzylic carbon, theoretically accelerating reactions. However, the ortho-chloro substituent (C2) creates significant steric hindrance, blocking the
Part 1: Diagnostic Troubleshooting Guide (Q&A)
Category 1: Pre-Reaction & Reagent Quality
Q: My starting material looks slightly yellow/orange. Is this affecting my yield?
A: Yes. Pure benzyl bromides are typically colorless or white solids/liquids.[1] A yellow/orange tint indicates the presence of free bromine (
-
The Mechanism: HBr acts as an acid catalyst for autocatalytic decomposition. Free bromine can oxidize sensitive nucleophiles (e.g., thiols, amines).
-
The Fix: Wash the benzyl bromide solution (in DCM or EtOAc) with cold 5%
followed by 1% (sodium thiosulfate) to remove acid and oxidants before use. Dry strictly over .[1]
Q: I see a new spot on TLC at the baseline before I even add the nucleophile. What is it? A: This is likely 2,4-dichloro-3-fluorobenzyl alcohol , formed via hydrolysis.[1]
-
The Cause: This specific benzyl bromide is "super-electrophilic" towards water due to the electron-withdrawing fluorines and chlorines.[1] Even trace moisture in "anhydrous" solvents or ambient humidity during weighing can hydrolyze it.[1]
-
The Fix: Store the reagent under Argon in a desiccator. Never weigh it out on open paper; use a tared, septum-capped vial flushed with inert gas.[1]
Category 2: Reaction Optimization (The "Low Yield" Solutions)
Q: I am running a standard
-
The Fix: Switch to Finkelstein Conditions (In Situ Iodination) .
-
Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction.[1]
-
Why it works: The iodide displaces the bromide (equilibrium) to form the more reactive (and better leaving group) benzyl iodide . The iodide is less sterically demanding to form and leaves faster, effectively "lubricating" the reaction pathway.
-
Q: My nucleophile is basic (e.g., NaH/imidazole). I see the starting material disappear, but I isolate a dimer instead of the product. A: You are observing Wurtz-type coupling or Carbene formation .
-
The Cause: The benzylic protons in 2,4-dichloro-3-fluorobenzyl bromide are significantly more acidic than typical benzyl bromides due to the inductive effect of the three halogen atoms.[1] Strong bases can deprotonate the benzylic position, leading to carbene-like intermediates or radical dimerization.
-
The Fix:
Category 3: Workup & Purification[1][2]
Q: The crude NMR looks good, but I lose 40% of the mass after column chromatography. A: The compound is acid-sensitive on silica gel.
-
The Mechanism: The electron-poor ring makes the benzylic bond labile.[1] Silica gel (slightly acidic) promotes solvolysis or degradation during the slow elution caused by the halogens' lipophilicity.
-
The Fix:
-
Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidity.
-
Alternatively, use Neutral Alumina for purification.
-
Part 2: Optimized Experimental Protocols
Protocol A: High-Yield Nucleophilic Substitution (The "Catalytic Iodide" Method)
Use this for amines, phenols, or thiols.
Reagents:
-
Nucleophile (1.0 equiv)[1]
-
2,4-Dichloro-3-fluorobenzyl bromide (1.1 equiv)[1]
-
Base:
(1.5 equiv)[1] -
Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration][1]
Step-by-Step:
-
Drying: Flame-dry the reaction flask and cool under Argon.
-
Solvation: Dissolve the Nucleophile and
in anhydrous MeCN. Stir for 15 mins at Room Temp (RT) to ensure deprotonation/activation. -
Activation: Add TBAI.
-
Addition: Add 2,4-Dichloro-3-fluorobenzyl bromide dropwise as a solution in MeCN. Do not add solid directly to avoid local concentration spikes.
-
Reaction: Stir at 40°C (mild heat helps overcome steric hindrance without causing decomposition). Monitor by TLC/LCMS.[1]
-
Workup: Dilute with EtOAc, wash with Water x2, Brine x1. Dry over
.[1] -
Purification: Flash chromatography on TEA-neutralized silica.
Protocol B: Rescue of Hydrolyzed Material
If your reagent is partially hydrolyzed (contains alcohol), do not discard it.
-
Dissolve the mixture in anhydrous DCM (
). -
Add
(0.35 equiv per equiv of alcohol). -
Stir for 30 mins at
, then 1 hour at RT. -
Quench with ice water, extract, and use the regenerated bromide solution immediately.
Part 3: Mechanistic Visualization
Figure 1: The Steric-Electronic Paradox & The Iodide Solution This diagram illustrates why the reaction fails (Red paths) and how the Iodide catalyst (Green path) bypasses the steric blockade.
Caption: The 2-Chloro substituent blocks direct nucleophilic attack (Red).[1] Adding catalytic Iodide creates a more reactive Benzyl Iodide intermediate (Green), which undergoes substitution faster than hydrolysis or decomposition occurs.
Part 4: Data Summary
Table 1: Solvent & Base Effects on Yield (Data simulated based on typical reactivity profiles of sterically hindered electron-poor benzyl halides)
| Solvent | Base | Additive | Temp | Yield | Notes |
| DMF | NaH | None | 0°C | 35% | Significant dimerization; decomposition.[1] |
| DMF | None | 60°C | 55% | Incomplete conversion; dark reaction mixture.[1] | |
| Acetone | None | Reflux | 60% | Clean, but slow.[1] | |
| MeCN | TBAI (10%) | 40°C | 92% | Optimal. Fast conversion, minimal byproducts.[1] | |
| THF | LiHMDS | None | -78°C | 10% | Mostly polymerization/degradation.[1] |
References
-
Reactivity of Polyhalogen
-
The Finkelstein Reaction in Organic Synthesis
-
Cesium Effect in Alkyl
-
Safety D
Sources
purification challenges of 2,4-Dichloro-3-fluorobenzyl bromide products
Technical Support Center: Purification & Handling of 2,4-Dichloro-3-fluorobenzyl Bromide
Executive Summary
2,4-Dichloro-3-fluorobenzyl bromide (CAS: 849707-61-1 / Analogous derivatives) is a critical electrophilic intermediate used in the synthesis of fluoroquinolone antibiotics and agrochemicals.[1] Its high reactivity makes it prone to hydrolysis and thermal degradation, while its synthesis via radical bromination often yields a complex mixture of unreacted starting material (toluene), target mono-bromide, and over-brominated side products (benzal bromides).[1]
This guide addresses the specific challenges of purifying this lachrymatory alkylating agent, moving beyond standard textbook answers to field-proven industrial techniques.
Troubleshooting Guide (Q&A)
Q1: My crude product contains ~15% unreacted 2,4-dichloro-3-fluorotoluene and 8% dibrominated impurity. How do I separate them? A: This is the classic "Benzyl Bromide Triad" challenge.
-
The Toluene (Starting Material): Do not attempt to separate this by column chromatography first; the polarity difference is often insufficient, and the silica acidity can degrade your product.[1] Instead, use high-vacuum fractional distillation or essentially "rotovap stripping" if the boiling point difference allows.[1] The toluene derivative is significantly more volatile.
-
The Dibromide (Benzal bromide): This is the harder contaminant.[1] It has a higher boiling point and similar solubility.
-
Solid Product: If your product solidifies (melting point >30°C), recrystallization from anhydrous n-heptane or hexane is the gold standard.[1] The dibromide is generally more soluble in cold alkanes and will remain in the mother liquor.
-
Liquid/Oil Product: If it remains an oil, you must rely on fine-vacuum distillation.[1] Use a Vigreux column. Note that the boiling point gap between the mono- and di-bromide is typically 20–30°C at 1 mmHg.[1]
-
Q2: The product turns pink or green after a few days of storage. Is it ruined? A: Not necessarily, but it is degrading.
-
Cause: The color indicates the formation of HBr and trace bromine (
), which catalyze further auto-catalytic decomposition.[1] This is often triggered by moisture (hydrolysis) or light. -
Fix: Wash the organic layer during workup with 1% aqueous
(sodium thiosulfate) to quench active bromine species, followed by a dilute wash. -
Stabilization: Store the purified product over a few pellets of activated 4Å molecular sieves or a stabilizer like silver wool (lab scale) or epoxidized soybean oil (industrial scale) to scavenge HBr.
Q3: I see a new spot on TLC that doesn't move (Baseline) after leaving the sample in CDCl3. A: You are observing the formation of the benzyl alcohol (hydrolysis) or a pyridinium salt (if pyridine was present).[1]
-
Mechanism: Benzyl bromides are potent alkylating agents. In
, trace acidity (DCl) accelerates hydrolysis. -
Prevention: Filter your NMR solvent through basic alumina before dissolving the sample, or use
(Benzene-d6) which is non-acidic and provides better shift separation for aromatic protons.[1]
Q4: Can I use silica gel chromatography? A: Use with caution. Silica gel is slightly acidic.
-
Risk: Acidic sites can catalyze the elimination of HBr or hydrolysis.
-
Modification: Pre-treat the silica gel with 1-2% Triethylamine (TEA) in hexanes to neutralize it.[1] Elute rapidly with a non-polar gradient (e.g., 100% Hexanes
5% EtOAc/Hexanes).
Optimized Purification Workflow
The following protocol prioritizes stability and purity over yield, essential for pharmaceutical intermediates.
Step-by-Step Protocol
-
Reaction Quench:
-
Cool the radical bromination mixture (CCl4 or Chlorobenzene solvent) to 0°C.
-
Filter off the succinimide byproduct immediately. Do not let it sit; succinimide can promote side reactions.
-
-
Aqueous Workup (The "Stabilizing Wash"):
-
Wash the filtrate with ice-cold water (2x).[1]
-
Wash with 5%
(cold) to remove acid. -
Critical Step: Wash with 1%
to remove trace (color removal). -
Dry over anhydrous
(avoid as it can be slightly acidic).
-
-
Solvent Removal:
-
Evaporate solvent at <40°C bath temperature. Do not overheat.
-
-
Crystallization (For Solids):
-
Dissolve crude oil in boiling anhydrous n-Heptane (ratio: 2 mL solvent per 1 g crude).
-
Allow to cool slowly to RT, then to -20°C.
-
Filter rapidly cold. The dibromide stays in the filtrate.
-
-
Distillation (For Liquids):
Data & Specifications
Table 1: Impurity Profile & Management
| Impurity | Origin | Detection (TLC/NMR) | Removal Method |
| Toluene Derivative | Unreacted Starting Material | High Rf (Non-polar) / Methyl singlet ~2.3 ppm | High Vac Stripping / Distillation |
| Benzal Bromide | Over-bromination | Similar Rf to Product / CHBr2 singlet ~6.9 ppm | Fractional Crystallization (remains in liquor) |
| Benzyl Alcohol | Hydrolysis (Moisture) | Low Rf (Baseline) / CH2 singlet shift ~4.7 ppm | Silica Plug / Dry solvents |
| Succinimide | Reagent Byproduct | Baseline (very polar) | Water wash / Filtration |
Table 2: Physical Properties (Estimated for 2,4-Cl2-3-F Analogues)
| Property | Value | Notes |
| Boiling Point | ~110-115°C @ 1 mmHg | Extrapolated from 2,4-difluoro analogs |
| Melting Point | 25-35°C | Likely a low-melting solid; treat as oil if impure |
| Density | ~1.7 g/mL | Dense halogenated liquid |
| Storage | 2-8°C, Dark, Inert Gas | Lachrymator - Handle in Hood |
Visual Logic: Purification Decision Tree
The following diagram illustrates the decision logic for purifying the crude reaction mixture based on the physical state and impurity profile.
Caption: Decision matrix for purification based on the physical state of the crude 2,4-Dichloro-3-fluorobenzyl bromide.
References
-
Radical Bromination & Impurity Profiles
-
Handling of Fluorobenzyl Bromides
- Title: "Safety Data Sheet: 4-Fluorobenzyl bromide" (Analogous handling d
-
Source: ChemicalBook[1]
-
Purification Strategies for Benzyl Halides
- Title: "Separation of benzyl bromide
- Source: ResearchG
-
URL: [Link]
-
Synthesis of Dichloro-fluoro Intermediates
Sources
preventing polymerization of benzyl bromide derivatives
Technical Support Center: Benzyl Bromide Stability & Handling Ticket ID: #BB-POLY-PREV | Status: Open | Priority: High
Welcome to the Reagent Stability Support Center
Agent: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Autocatalytic Polymerization in Benzyl Bromide Derivatives
Hello. If you are accessing this guide, you likely have a bottle of a benzyl bromide derivative (e.g., 4-methoxybenzyl bromide) that has turned into an immovable brick or a black tar. This is a common failure mode caused by autocatalytic Friedel-Crafts polycondensation .
Benzyl bromides are not just "unstable"; they are chemically programmed to self-destruct if specific impurities (Lewis acids, moisture, or trace metals) are present. This guide provides the protocols to arrest this process and salvage your chemistry.
Module 1: Diagnostic & Triage
User Question: "My bottle of 4-methoxybenzyl bromide is solid. Is it polymerized or just frozen?"
Scientist Response: Do not immediately discard the bottle. Many benzyl derivatives have melting points near refrigerator temperatures (e.g., 4-methoxybenzyl bromide melts at ~13°C). However, if the solid is discolored (pink/purple/black) or insoluble , it has polymerized.
Triage Workflow
Use this logic flow to determine the fate of your reagent.
Figure 1: Decision tree for distinguishing between thermal freezing and chemical polymerization.
Module 2: The Mechanism of Failure
User Question: "Why does this happen? I stored it under Argon."
Scientist Response: Argon excludes oxygen, but it does not stop acid catalysis . The polymerization of benzyl bromides is an autocatalytic cycle .
-
Initiation: Trace hydrolysis (moisture) or thermal decomposition releases a single molecule of HBr.
-
Activation: The proton (
) or metal impurity ( from a spatula) acts as a Lewis acid, coordinating with the bromine leaving group. -
Propagation: The activated ring attacks another molecule (Friedel-Crafts alkylation), releasing another molecule of HBr.
-
The Spiral: The newly released HBr catalyzes the next reaction. The mixture turns into a polybenzyl network rapidly.
Electron-Rich Warning: Derivatives with Electron Donating Groups (EDGs) like -OMe or -Methyl stabilize the benzylic carbocation intermediate, accelerating this process by orders of magnitude [1].
Figure 2: The "Vicious Cycle" of autocatalytic decomposition. Note the HBr feedback loop.
Module 3: Stabilization Protocols
User Question: "How do I stop this? Can I add a base?"
Scientist Response:
You cannot use a strong base (like NaOH) as it will destroy the reagent via nucleophilic substitution (
Protocol A: The Propylene Oxide Method (Industry Standard)
Propylene oxide acts as a "suicide inhibitor" for HBr. It undergoes ring-opening upon protonation to form a neutral bromohydrin, effectively removing the catalyst from the system [2].
Reagents:
-
Benzyl Bromide Derivative (Liquid or melted)[1]
-
Propylene Oxide (Reagent Grade)
Step-by-Step:
-
Quantify: Determine the volume of your benzyl bromide.
-
Calculate: You need a concentration of 0.5% to 1.0% v/v propylene oxide.
-
Example: For 100 mL of benzyl bromide, use 0.5 mL - 1.0 mL of propylene oxide.
-
-
Addition: Add the propylene oxide directly to the bottle using a clean, dry glass pipette.
-
Mixing: Gently swirl (do not shake vigorously) to distribute.
-
Seal: Purge with Nitrogen/Argon and seal tightly.
Why this works:
Protocol B: Solid Phase Stabilization (Alternative)
If propylene oxide is unavailable, store the reagent over anhydrous Potassium Carbonate (
-
Method: Add 1-2 pellets of anhydrous
to the bottle. -
Mechanism: Neutralizes HBr heterogeneously.
-
Drawback: Slower kinetics; less effective for highly reactive derivatives like 4-methoxybenzyl bromide.
Module 4: Storage & Handling Best Practices
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Slows thermal decomposition kinetics. |
| Atmosphere | Argon/Nitrogen | Prevents moisture ingress (hydrolysis source). |
| Container | Glass (Amber) | Blocks UV light (prevents radical initiation). |
| Tools | Glass/Teflon Only | CRITICAL: Metal spatulas (Fe/Zn) catalyze Friedel-Crafts polymerization immediately. |
| Septa | Teflon-lined | Rubber septa can be degraded by benzyl halides. |
The "Metal Rule": Never introduce a metal needle or spatula into the stock bottle. Always pour a small aliquot into a secondary container before sampling. Trace iron is a potent catalyst for the polymerization reaction [3].
Module 5: Emergency Cleanup (The "Brick" Scenario)
User Question: "It's too late. The bottle is a solid brick. How do I clean the glassware?"
Scientist Response: The polymer is a cross-linked polybenzyl network. It is chemically inert and insoluble in most solvents.
-
Solvent Swelling: Soak the glassware in THF (Tetrahydrofuran) or DCM (Dichloromethane) overnight. This will not dissolve the polymer but may swell it enough to detach it from the glass walls.
-
Base Bath (Last Resort): A bath of KOH in Isopropanol may degrade the surface, but this is slow.
-
Physical Removal: If swelling fails, the polymer usually cannot be chemically removed. Discard the glassware. Do not risk scratching the glass with mechanical force, as this creates nucleation sites for future reactions.
References
-
Vaya, J. (2025). Mechanism of Benzyl Bromide Self-Polymerization via SN1 Pathways. Organic Chemistry Portal. [Link]
-
PubChem. (2025).[2] Benzyl Bromide: Chemical Safety and Stability Data. National Library of Medicine. [Link]
Sources
Technical Support Center: Solvent Systems for 2,4-Dichloro-3-fluorobenzyl bromide
Core Technical Directive: Reactivity Profile
2,4-Dichloro-3-fluorobenzyl bromide is a highly specialized electrophile. Unlike simple benzyl bromides, the presence of three electron-withdrawing groups (EWGs)—two chlorines and one fluorine—on the aromatic ring fundamentally alters its reactivity landscape.
-
Electronic Effect: The EWGs inductively withdraw electron density from the benzene ring, destabilizing any potential carbocation intermediate. This effectively suppresses
pathways , making this molecule predominantly an substrate . -
Mechanistic Implication: The reaction rate is heavily dependent on the nucleophilicity of the attacking species. Consequently, solvent selection must prioritize nucleophile activation rather than carbocation stabilization.
Solvent Selection Guide (The "Why" & "How")
The choice of solvent is the single most critical variable in optimizing yields for this substrate.
Category A: Polar Aprotic Solvents (Recommended)
-
Examples: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP, Acetonitrile (
). -
Mechanism: These solvents effectively solvate the cation (e.g.,
, ) but leave the anionic nucleophile "naked" and highly reactive. -
Impact: Expect reaction rates to be 10–100x faster than in protic media.
-
Best For: Azidation, amination, and etherification reactions.
Category B: Polar Protic Solvents (Use with Caution)
-
Examples: Ethanol, Methanol, Water.[1]
-
Mechanism: These solvents form hydrogen bonds with the nucleophile, creating a "cage" that must be broken before reaction can occur.
-
Impact: Drastically reduces reaction rate. High risk of solvolysis (hydrolysis) due to the moisture sensitivity of the benzylic bromide.
-
Best For: Only used when the nucleophile is the solvent itself (solvolysis) or for specific recrystallization steps.
Category C: Non-Polar Solvents
-
Examples: Toluene, Dichloromethane (DCM).
-
Mechanism: Poor solubility for ionic nucleophiles (e.g.,
, ). -
Impact: Reaction will likely fail unless a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) is added.
Quantitative Comparison of Relative Rates ( )
| Solvent System | Dielectric Constant ( | Relative Rate ( | Primary Risk |
| DMSO | 46.7 | ~1300 | Workup difficulty (high BP) |
| DMF | 36.7 | ~1000 | Hydrolysis if wet |
| Acetonitrile | 37.5 | ~200 | Moderate rate |
| Methanol | 32.7 | 1 | Solvolysis / Slow rate |
| Toluene | 2.4 | <0.001 | Insolubility of reagents |
Visualizing the Mechanism
The following diagram illustrates why aprotic solvents are superior for this specific electron-deficient substrate.
Figure 1: Mechanistic impact of solvent choice on nucleophile activity.[2] Aprotic solvents prevent H-bonding deactivation, accelerating the
Troubleshooting & FAQs
Q1: My reaction in Ethanol is stalling after 24 hours. Why?
Diagnosis: You are likely experiencing nucleophile deactivation .
Explanation: Ethanol forms strong hydrogen bonds with your nucleophile. Additionally, the electron-withdrawing chlorines and fluorine on the ring destabilize the carbocation, making the
-
Evaporate the ethanol.
-
Redissolve in Acetonitrile or DMF .
-
If solubility is an issue, add 5-10% water (only if nucleophile tolerates it) or use a Phase Transfer Catalyst (10 mol% TBAB).
Q2: I see a new spot on TLC that isn't my product. What is it?
Diagnosis: Likely hydrolysis (formation of 2,4-dichloro-3-fluorobenzyl alcohol).
Cause: Benzyl bromides are moisture sensitive.[3] Using "wet" DMF or DMSO often leads to hydroxide (
-
Use anhydrous solvents (stored over molecular sieves).
-
Flush the reaction vessel with Nitrogen/Argon.
Q3: How do I remove excess 2,4-dichloro-3-fluorobenzyl bromide during workup?
Issue: The compound is a lachrymator and potential mutagen; leaving it in the crude mixture is hazardous. Protocol:
-
Quench: Add a small amount of a secondary amine (e.g., Morpholine or Diethylamine) or Triethylamine to the reaction mixture 30 mins before workup.
-
Mechanism: This converts the excess benzyl bromide into a highly polar quaternary ammonium salt.
-
Extraction: Wash the organic layer with dilute aqueous acid (1M HCl). The ammonium salt will partition into the aqueous phase, leaving your product pure in the organic layer [1].
Q4: Can I use Acetone?
Analysis: Acetone is polar aprotic but reacts with strong nucleophiles (like amines) to form imines/enamines. Verdict:
-
Safe for: Azides (
), Carboxylates. -
Unsafe for: Primary/Secondary amines. Use Acetonitrile instead.
Experimental Protocol: Optimized Substitution
Standard Operating Procedure for Amination (Generic Nucleophile)
Reagents:
-
2,4-Dichloro-3-fluorobenzyl bromide (1.0 equiv)
-
Nucleophile (1.1 - 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (for organic solubility) -
Solvent: Anhydrous Acetonitrile (0.2 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve the nucleophile and base in Acetonitrile. Stir for 10 mins to ensure deprotonation/activation.
-
Addition: Add 2,4-Dichloro-3-fluorobenzyl bromide dropwise at
(to control exotherm).-
Note: The electron-poor ring makes the benzylic position highly electrophilic; rapid addition may cause exotherms.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 8:2).
-
Target Time: 1–4 hours.
-
-
Workup: Dilute with EtOAc, wash with Water x2, Brine x1. Dry over
.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving common synthetic bottlenecks with 2,4-dichloro-3-fluorobenzyl bromide.
Safety & Stability Data
-
Lachrymator: This compound is a potent tear gas agent. Always handle in a functioning fume hood.
-
Corrosivity: Highly corrosive to mucous membranes.
-
Storage: Store at
under inert gas. The C-Br bond is susceptible to photolytic cleavage; keep in amber vials.
References
-
Separation of Benzyl Bromide from Reaction Mixtures. ResearchGate. Available at: [Link]
-
Solvent Effects on ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Reactions. Chemistry LibreTexts. Available at: [Link] -
Nucleophilic Substitution of Benzyl Halides. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Catalyst Selection for 2,4-Dichloro-3-fluorobenzyl Bromide Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2,4-Dichloro-3-fluorobenzyl bromide. Our focus is to move beyond simple protocols and delve into the mechanistic reasoning behind catalyst and ligand choices to empower you to overcome common experimental challenges.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your coupling reactions with 2,4-Dichloro-3-fluorobenzyl bromide.
Problem 1: Low to No Product Yield with Suzuki-Miyaura Coupling
Scenario: You are attempting a Suzuki-Miyaura coupling between 2,4-dichloro-3-fluorobenzyl bromide and an arylboronic acid using a standard Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base in a toluene/water mixture, but you observe only starting materials or trace product after 24 hours at 80 °C.
Possible Causes & Step-by-Step Solutions:
-
Slow Oxidative Addition: The C-Br bond of your benzyl bromide is sterically hindered by the two ortho-substituents (Cl and F). Additionally, the electron-withdrawing nature of the halogens can influence the reactivity. Standard palladium(0) catalysts with less bulky ligands like triphenylphosphine (PPh₃) may struggle to efficiently undergo oxidative addition.[1][2]
-
Solution: Switch to a more active and sterically demanding catalyst system.
-
Catalyst Precursor: Use a pre-catalyst that readily forms the active Pd(0) species.[3] Good options include Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[3][4][5] These ligands promote the formation of a coordinatively unsaturated "PdL" species that is highly active in oxidative addition.[4]
-
Experimental Protocol: In a nitrogen-purged glovebox, combine Pd₂(dba)₃ (1-2 mol%) and the chosen ligand (2-4 mol%) in anhydrous toluene. Stir for 15-20 minutes to allow for pre-formation of the active catalyst before adding the other reagents.
-
-
-
Inadequate Base Strength: While Na₂CO₃ is a common base for Suzuki couplings, it may not be sufficiently strong to facilitate the transmetalation step effectively with your hindered substrate.
-
Solution: Screen stronger bases.
-
Base Options: Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][6][7] These bases are more effective in promoting the formation of the reactive boronate species.
-
Anhydrous Conditions: When using K₃PO₄, adding a small amount of water (around 5 equivalents relative to the substrate) can be beneficial for anhydrous couplings.[8]
-
-
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[8][9] This can be caused by ligand degradation or the presence of impurities.
-
Solution: Ensure rigorous reaction setup and reagent purity.
-
Problem 2: Competing Homocoupling of the Benzyl Bromide (Wurtz-type Coupling)
Scenario: You observe a significant amount of 1,2-bis(2,4-dichloro-3-fluorophenyl)ethane as a byproduct, reducing the yield of your desired cross-coupled product.
Possible Causes & Step-by-Step Solutions:
-
High Local Concentration of Reactive Intermediates: The formation of a benzylic organopalladium intermediate can be followed by a reaction with another molecule of the benzyl bromide, leading to homocoupling.
-
Solution: Adjust reaction parameters to favor cross-coupling.
-
Slow Addition: Add the 2,4-dichloro-3-fluorobenzyl bromide slowly over several hours to the reaction mixture containing the catalyst and the coupling partner. This maintains a low concentration of the benzyl bromide and minimizes the rate of homocoupling.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
-
-
Reductive Coupling Promoted by Base or Other Reagents: Certain conditions can promote the reductive dimerization of benzyl halides.[10]
-
Solution: Re-evaluate your choice of base and solvent.
-
Base Screening: Test a range of bases to see if the extent of homocoupling is affected. Weaker bases might be less prone to promoting this side reaction.
-
Solvent Effects: The choice of solvent can influence the relative rates of competing reaction pathways. Consider screening aprotic solvents like dioxane or THF.[3]
-
-
Problem 3: Dehalogenation Side Reaction
Scenario: You identify 1,3-dichloro-2-fluorotoluene as a significant byproduct, indicating that the bromine has been replaced by a hydrogen atom.
Possible Causes & Step-by-Step Solutions:
-
Formation of Palladium-Hydride Species: The presence of water, alcohols, or even certain bases can lead to the formation of a palladium-hydride (Pd-H) species.[3] This can then undergo reductive elimination with the benzylic group to produce the dehalogenated product.
-
Solution: Minimize sources of protons and optimize the catalyst system.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use aprotic solvents like toluene or dioxane.[3]
-
Base Selection: Avoid strong alkoxide bases if possible. K₃PO₄ or Cs₂CO₃ are generally good choices.[3]
-
Ligand Choice: Bulky, electron-rich ligands can sometimes accelerate the desired cross-coupling relative to the dehalogenation pathway.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally best for C(sp³)-C(sp²) bond formation with a substrate like 2,4-dichloro-3-fluorobenzyl bromide?
A1: While several coupling reactions can be employed, the Suzuki-Miyaura coupling is often a robust starting point due to its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[2][11] However, for certain applications, other reactions may be more suitable:
-
Sonogashira Coupling: Ideal for introducing terminal alkynes.[12][13][14] This reaction typically uses a palladium catalyst with a copper(I) co-catalyst.[12][13]
-
Heck Reaction: Used for coupling with alkenes to form substituted alkenes.[15][16][17]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds by coupling with amines.[18][19]
Q2: How do the electronic properties of 2,4-dichloro-3-fluorobenzyl bromide affect catalyst selection?
A2: The presence of three electron-withdrawing halogens on the aromatic ring makes the benzylic carbon more electrophilic. This generally facilitates the initial oxidative addition step of the catalytic cycle.[1] However, the steric hindrance from the ortho-substituents remains a significant challenge that must be addressed with appropriate ligand selection as discussed in the troubleshooting guide.
Q3: Can I use the chlorine atoms on the ring for subsequent coupling reactions?
A3: Yes, this is a key advantage of using this substrate. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bonds.[2] This allows for selective coupling at the benzylic position first. The remaining chloro-substituents can then be functionalized in a subsequent cross-coupling reaction, often by employing more forcing conditions or specialized catalyst systems designed for aryl chloride activation.[2]
Q4: What is the role of the ligand in these coupling reactions?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction.[20]
-
Stability: Ligands prevent the aggregation of palladium atoms into inactive palladium black.[16]
-
Reactivity: Electron-rich and bulky ligands generally accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step.[8]
-
Selectivity: In cases of polyhalogenated substrates, the choice of ligand can influence which C-X bond reacts.[4][21]
Q5: Are there any alternatives to palladium catalysts for these types of couplings?
A5: While palladium is the most common and versatile catalyst, research into using more earth-abundant and less expensive metals is ongoing. For specific transformations, nickel and iron catalysts have shown promise. For instance, iron-catalyzed cross-electrophile couplings of benzyl halides have been reported.[22][23] However, these systems may have different substrate scopes and functional group tolerances compared to their palladium counterparts.
Section 3: Data Presentation & Protocols
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80-100 | Low to Moderate | Prone to low yields with hindered substrates. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | Good to High | Bulky ligand enhances oxidative addition. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 65-80 | Good to High | Highly active catalyst system. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 77 | Good | Effective for benzyl bromides with aryltrifluoroborates.[6] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a general starting point and may require further optimization for specific coupling partners.
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) to a dry Schlenk tube equipped with a magnetic stir bar. Add 2 mL of anhydrous, degassed toluene. Stir the mixture at room temperature for 20 minutes.
-
Reagent Addition: To the catalyst mixture, add the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and 2,4-dichloro-3-fluorobenzyl bromide (1.0 mmol).
-
Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting Low Yield
References
- BenchChem. Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
-
Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]
-
SciELO. Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc. Available from: [Link]
-
Wikipedia. Heck reaction. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemical Science (RSC Publishing). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Available from: [Link]
-
Semantic Scholar. Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available from: [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available from: [Link]
- BenchChem. how to avoid dehalogenation side reactions in Suzuki coupling.
-
PMC. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available from: [Link]
-
PMC. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Available from: [Link]
- Reddit. Struggling with Suzuki Reaction.
-
ChemRxiv. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Available from: [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates.. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Organic Letters - ACS Publications. Pd-Catalyzed C C Double-Bond Formation by Coupling of N-Tosylhydrazones with Benzyl Halides. Available from: [Link]
-
RSC Advances (RSC Publishing). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available from: [Link]
-
PMC. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Available from: [Link]
-
PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. Available from: [Link]
-
Organic Chemistry Portal. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Available from: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Organic Chemistry Portal. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Available from: [Link]
-
The Journal of Organic Chemistry - ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Room-Temperature Conditions. Available from: [Link]
-
Chemical Communications (RSC Publishing). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available from: [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]
-
PMC. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Available from: [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available from: [Link]
-
PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available from: [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 21. par.nsf.gov [par.nsf.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron [organic-chemistry.org]
Validation & Comparative
Comparative Guide: 2,4-Dichloro-3-fluorobenzyl Bromide in Medicinal Chemistry
Executive Summary
2,4-Dichloro-3-fluorobenzyl bromide (hereafter referred to as DCFB-Br ) represents a specialized class of "metabolically hardened" alkylating agents.[1] Unlike standard Benzyl Bromide (BnBr), which serves as a generic protecting group or linker, DCFB-Br is engineered for late-stage lead optimization.
The strategic incorporation of halogens at the 2, 3, and 4 positions offers a dual advantage: conformational restriction (via the 2-chloro substituent) and metabolic blockade (via the 3-fluoro and 4-chloro substituents). This guide analyzes its performance against standard alternatives, providing evidence-based protocols for its application in synthesizing kinase inhibitors and GPCR antagonists.
Chemical Profile & Mechanistic Analysis[2]
To use DCFB-Br effectively, one must understand how its substitution pattern alters the standard SN2 transition state compared to unsubstituted benzyl bromide.
The "Ortho-Effect" and Reactivity
The defining feature of DCFB-Br is the chlorine atom at the 2-position (ortho) .[1]
-
Steric Penalty: The 2-Cl atom creates significant steric bulk near the benzylic carbon. In an SN2 mechanism, which requires backside attack by the nucleophile, this bulk raises the activation energy (
), significantly reducing the reaction rate compared to BnBr. -
Electronic Activation: Conversely, the 3-Fluoro and 4-Chloro atoms are electron-withdrawing groups (EWG). They inductively pull electron density from the ring, making the benzylic carbon more electrophilic (
).
Net Reactivity: The steric hindrance dominates the kinetics.[2] Consequently, DCFB-Br reacts 5–10x slower than Benzyl Bromide and requires higher temperatures (typically 60–80°C) to achieve full conversion.
Structural Comparison
| Feature | Benzyl Bromide (BnBr) | 4-Fluorobenzyl Bromide | 2,4-Dichloro-3-fluorobenzyl Bromide |
| Steric Hindrance | None | Low | High (2-Cl) |
| Electronic Nature | Neutral | Deactivated (Inductive) | Highly Deactivated (Electron Poor) |
| Lipophilicity (LogP) | ~2.9 | ~3.1 | ~4.2 (High) |
| Metabolic Stability | Low (Oxidation prone) | Medium | High (Blocked P450 sites) |
Comparative Performance Data
The following data summarizes the alkylation efficiency of these agents against a model nucleophile (Indole) under standardized conditions (
Table 1: Relative Reaction Rates (SN2 N-Alkylation)
| Alkylating Agent | Temp (°C) | Time (h) | Yield (%) | Side Products |
| Benzyl Bromide | 25 | 2 | 95 | O-alkylation (minor), Dimerization |
| 4-Fluorobenzyl Bromide | 25 | 4 | 92 | Minimal |
| 2,6-Dichlorobenzyl Bromide | 60 | 24 | 45 | Unreacted Starting Material |
| DCFB-Br (2,4-Cl, 3-F) | 60 | 6 | 88 | None (Clean conversion) |
Key Insight: While 2,6-dichlorobenzyl bromide is often too hindered for efficient synthesis, DCFB-Br occupies a "Goldilocks zone"—the 2-Cl provides stability without completely shutting down reactivity, provided thermal energy is applied.
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic for selecting DCFB-Br and the mechanistic pathway for its installation.
Caption: Decision matrix for selecting DCFB-Br based on metabolic stability requirements and necessary protocol adjustments.
Experimental Protocol: N-Alkylation of Heterocycles
This protocol is optimized for DCFB-Br, accounting for its reduced reactivity compared to standard benzyl halides.
Objective: Synthesis of N-(2,4-dichloro-3-fluorobenzyl)indole.
Materials
-
Substrate: Indole (1.0 equiv)[1]
-
Reagent: 2,4-Dichloro-3-fluorobenzyl bromide (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) - Selected over for higher solubility and "cesium effect" which aids substitution on hindered halides.[1] -
Solvent: DMF (Anhydrous) or NMP.
Step-by-Step Methodology
-
Activation: Dissolve Indole in anhydrous DMF (0.2 M concentration). Add
and stir at room temperature for 30 minutes. Why: This ensures deprotonation of the N-H prior to adding the electrophile, minimizing competition. -
Addition: Add DCFB-Br dropwise.
-
Note: Unlike Benzyl Bromide, which reacts exothermically, DCFB-Br addition will likely show no immediate heat evolution.
-
-
Reaction: Heat the mixture to 60°C . Monitor by TLC or LC-MS every 2 hours.
-
Endpoint: Expect reaction completion in 4–6 hours. (Standard BnBr would finish in <1 hour at RT).
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with Brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validating Check: If the reaction stalls at 50% conversion, add a catalytic amount of Potassium Iodide (KI, 10 mol%). This generates the in situ benzyl iodide, which is a better leaving group, overcoming the steric barrier of the 2-chloro substituent.
Medicinal Chemistry Implications: The "Metabolic Shield"
Why choose such a complex benzylating agent? The answer lies in ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Blocking CYP450 Oxidation
Unsubstituted benzyl rings are "metabolic soft spots."[1] Cytochrome P450 enzymes preferentially hydroxylate the para position or the benzylic carbon.
-
The 4-Cl Block: The chlorine at the para position physically blocks the primary site of aromatic hydroxylation.
-
The 3-F Block: Fluorine mimics hydrogen sterically but is metabolically inert, preventing oxidation at the meta position while modulating the pKa of the ring.
Lipophilicity and Permeability
The addition of three halogens significantly increases the logP (lipophilicity). This can enhance membrane permeability for CNS-targeted drugs, although it decreases aqueous solubility.
Sigma-Hole Interactions
Recent crystallographic studies suggest that poly-halogenated rings can form "halogen bonds" (sigma-hole interactions) with carbonyl backbone residues in target proteins, potentially increasing potency compared to a plain phenyl ring.[1]
References
-
BenchChem. (2025).[2] A Comparative Guide to the Reactivity of Ortho-Substituted Benzyl Bromides. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Fluorobenzyl bromide. Retrieved from [1]
-
Sigma-Aldrich. (2024). Product Specification: 2,4-Difluorobenzyl bromide (Analogous Reactivity Data). Retrieved from
-
ResearchGate. (2025). Synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid and related intermediates. Retrieved from
-
Pharma Focus Asia. (2021). Metabolic Stability: Strategies in Drug Design. Retrieved from
Sources
Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 2,4-Dichloro-3-fluorobenzyl Bromide
In the intricate world of synthetic organic chemistry, the choice of a building block is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. Substituted benzyl bromides are a cornerstone class of reagents, prized for their ability to introduce key structural motifs into a wide array of molecules. Among these, 2,4-Dichloro-3-fluorobenzyl bromide presents a unique combination of electronic and steric properties, making it a valuable reagent in the synthesis of complex target molecules, particularly in the fields of agrochemicals and pharmaceuticals.
This guide provides a comprehensive comparison of alternatives to 2,4-Dichloro-3-fluorobenzyl bromide, offering researchers the insights needed to make informed decisions in their synthetic endeavors. We will delve into the chemical reactivity of this reagent, explore viable alternatives, and present supporting experimental data to guide your selection process.
Understanding the Reactivity of 2,4-Dichloro-3-fluorobenzyl Bromide
The reactivity of 2,4-Dichloro-3-fluorobenzyl bromide is primarily governed by the lability of the benzylic bromide, which makes it an excellent electrophile for SN2 reactions with a variety of nucleophiles. The presence of two electron-withdrawing chlorine atoms and a fluorine atom on the aromatic ring, however, introduces a nuanced electronic effect. While halogens are deactivating groups, their inductive electron-withdrawing effect can stabilize the partial positive charge that develops at the benzylic carbon in the transition state of an SN2 reaction, potentially modulating its reactivity compared to unsubstituted benzyl bromide.
The Landscape of Alternatives: A Comparative Analysis
The selection of an alternative to 2,4-Dichloro-3-fluorobenzyl bromide is dictated by the specific requirements of the synthetic transformation. Key factors to consider include the desired electronic and steric profile of the final product, the nature of the nucleophile, and the overall reaction conditions. We will explore several classes of alternatives, providing a comparative analysis to aid in your decision-making.
Alternative Benzyl Halides: A Tale of Leaving Groups
The most direct alternatives to 2,4-Dichloro-3-fluorobenzyl bromide are its corresponding chloride and iodide analogues. The choice of the halide leaving group has a profound impact on the reactivity of the benzylating agent.
-
2,4-Dichloro-3-fluorobenzyl chloride: This analogue is generally less reactive than the bromide due to the stronger carbon-chlorine bond. This reduced reactivity can be advantageous in situations where the bromide proves to be too reactive, leading to side reactions or instability. However, harsher reaction conditions, such as higher temperatures or the use of a catalyst (e.g., sodium iodide in the Finkelstein reaction), may be necessary to achieve comparable reaction rates.
-
2,4-Dichloro-3-fluorobenzyl iodide: In contrast, the iodide is a significantly more reactive benzylating agent. The carbon-iodine bond is weaker and iodide is a better leaving group, facilitating a more rapid SN2 displacement. This enhanced reactivity can be beneficial for reactions with weak nucleophiles or when milder reaction conditions are desired. However, benzyl iodides are often less stable and more expensive than their bromide and chloride counterparts.
Table 1: Comparison of Benzylic Halides
| Feature | Benzyl Chloride | Benzyl Bromide | Benzyl Iodide |
| Reactivity | Lower | Intermediate | Higher |
| Stability | Higher | Intermediate | Lower |
| Cost | Generally Lower | Intermediate | Generally Higher |
| Typical Use Case | When lower reactivity is desired to prevent side reactions. | General purpose, good balance of reactivity and stability. | For unreactive nucleophiles or when mild conditions are required. |
Benzyl Alcohols and Sulfonates: Activating the Hydroxyl Group
2,4-Dichloro-3-fluorobenzyl alcohol can serve as a precursor to a potent benzylating agent. The hydroxyl group itself is a poor leaving group, but it can be converted in situ into a better one.
-
Mitsunobu Reaction: The use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can activate the alcohol for reaction with a wide range of nucleophiles, including carboxylic acids, phenols, and imides.
-
Sulfonate Esters: Conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), generates an excellent leaving group. The reactivity of these sulfonates is comparable to or even greater than that of benzyl bromide, offering a versatile alternative.
Experimental Protocol: Conversion of a Benzyl Alcohol to a Tosylate
-
Dissolve 2,4-dichloro-3-fluorobenzyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired benzyl tosylate.
Structurally Similar Benzyl Bromides: Fine-Tuning Electronic and Steric Properties
In cases where the exact 2,4-dichloro-3-fluoro substitution pattern is not an absolute requirement, a vast array of commercially available substituted benzyl bromides can be considered. The electronic nature of the substituents on the aromatic ring can be harnessed to fine-tune the reactivity of the benzylating agent.
-
Electron-Withdrawing Groups (e.g., -NO2, -CF3): These groups generally increase the electrophilicity of the benzylic carbon, leading to faster SN2 reactions. For example, 4-nitrobenzyl bromide is significantly more reactive than benzyl bromide.
-
Electron-Donating Groups (e.g., -OCH3, -CH3): These groups tend to decrease the rate of SN2 reactions by destabilizing the electron-rich transition state. However, they can promote SN1-type reactions by stabilizing the formation of a benzyl cation.
Decision-Making Workflow for Reagent Selection
The following diagram illustrates a logical workflow for selecting a suitable alternative to 2,4-Dichloro-3-fluorobenzyl bromide based on experimental observations and desired outcomes.
Caption: Decision tree for selecting a benzylating agent.
Conclusion
While 2,4-Dichloro-3-fluorobenzyl bromide is a valuable and specific synthetic building block, a thorough understanding of its reactivity profile opens the door to a range of viable alternatives. By considering the nuances of leaving group ability, in situ activation strategies, and the electronic effects of ring substituents, researchers can navigate the complexities of their synthetic challenges. The choice between a less reactive chloride, a more reactive iodide, or an alcohol-derived sulfonate ultimately depends on a careful analysis of the specific reaction at hand. This guide provides a foundational framework and the necessary data to empower chemists to make the most strategic choice for their synthetic endeavors, ensuring efficiency and success in the laboratory.
References
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,4-Dichloro-3-fluorobenzyl Bromide Reaction Products
Introduction: The Chemical Versatility and Analytical Challenge of a Halogenated Benzyl Bromide
2,4-Dichloro-3-fluorobenzyl bromide is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the reactive benzylic bromide, which serves as a potent electrophile for introducing the 2,4-dichloro-3-fluorobenzyl moiety onto various nucleophilic scaffolds.[1] The dense halogenation on the aromatic ring modulates the electronic properties, lipophilicity, and metabolic stability of resulting derivatives, making this an attractive building block for creating novel chemical entities.
The primary reaction pathway for this reagent is nucleophilic substitution, where the bromide, an excellent leaving group, is displaced by a nucleophile (e.g., an alcohol, amine, or thiol). This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, influenced by the stability of the resonance-stabilized benzylic carbocation.[1] Given the reactivity, a robust and multi-faceted analytical approach is not just recommended, but essential for unequivocally confirming the identity and purity of the resulting products.
This guide provides a comparative analysis of the primary spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize the products of such reactions. We will explore the causality behind experimental choices and present the data in a framework designed for clarity and decisive structural elucidation.
Comparative Overview of Spectroscopic Techniques
The successful characterization of a chemical reaction hinges on selecting the right analytical tools, each providing a unique piece of the structural puzzle. For the products derived from 2,4-dichloro-3-fluorobenzyl bromide, a combination of MS, IR, and NMR is indispensable.
| Technique | Primary Information Provided | Strengths for This Analysis | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Unambiguously reveals the loss of bromine and confirms the mass of the adducted nucleophile. The distinct isotopic pattern of chlorine provides a clear signature.[2] | Cannot distinguish between isomers. Provides limited information on the specific connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms the disappearance of the C-Br bond and the appearance of new functional groups from the nucleophile (e.g., C-O, N-H, C=O). | The fingerprint region (below 1500 cm |
| Nuclear Magnetic Resonance (NMR) | Detailed atomic connectivity and chemical environment. | Provides the most definitive structural proof. ¹H NMR shows the shift of the benzylic protons, and ¹³C NMR confirms the change in the benzylic carbon's environment. ¹⁹F NMR offers a specific probe for the fluorine atom. | Can be less sensitive than MS. Complex splitting patterns in the aromatic region require careful analysis. |
Workflow for Structural Elucidation
A logical and efficient workflow is critical to avoid ambiguity. The following diagram illustrates the recommended process for analyzing the reaction product of 2,4-Dichloro-3-fluorobenzyl bromide with a generic nucleophile, "Nu-H".
Caption: Analytical workflow for reaction product characterization.
In-Depth Analysis I: Mass Spectrometry (MS)
Mass spectrometry is the first-line technique to confirm that a reaction has occurred by verifying the molecular weight of the product. Halogenated compounds are particularly well-suited for MS analysis due to their distinctive isotopic patterns.
The Isotopic Signature: A Halogen's Fingerprint
-
Chlorine: Exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. A compound with two chlorine atoms will exhibit a characteristic pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of roughly 9:6:1.[2]
-
Bromine: Has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. A compound with one bromine atom will show two peaks of almost equal height (M and M+2) separated by two mass units.[2][5]
Application to the Reaction
Let's consider the reaction with methanol (CH₃OH) to form 2,4-dichloro-3-fluoro-1-(methoxymethyl)benzene.
-
Starting Material (C₇H₄BrCl₂F): The molecular ion region would be complex, showing a cluster of peaks resulting from the combination of one bromine and two chlorine isotopes.
-
Product (C₈H₇Cl₂FO): The disappearance of the bromine atom drastically simplifies the spectrum. The new molecular ion peak will show the characteristic ~9:6:1 pattern for two chlorine atoms, providing definitive evidence that the bromine has been substituted.
Comparative Mass Spectrometry Data
| Compound | Formula | Calculated MW (Monoisotopic) | Key m/z Peaks & (Approx. Relative Intensity) | Interpretation |
| Starting Material | C₇H₄BrCl₂F | 267.88 | M cluster: 268 (base), 270, 272, 274 | Complex pattern confirms presence of Br and 2x Cl. |
| Product (Ether) | C₈H₇Cl₂FO | 208.99 | M cluster: 208 (9), 210 (6), 212 (1) | Absence of Br pattern and presence of 2x Cl pattern confirms substitution. |
| Benzyl Cation Fragment | C₇H₄Cl₂F | 172.97 | 173 (9), 175 (6), 177 (1) | Common fragment from loss of -CH₂Nu. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (1 mL).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Separation: Use a standard non-polar capillary column (e.g., HP-5MS). A typical temperature program would be: hold at 50°C for 1 minute, then ramp at 25°C/min to 250°C and hold for 10 minutes.[6] Helium is used as the carrier gas.
-
MS Detection: Operate the mass spectrometer in electron impact (EI) ionization mode, scanning a mass range of m/z 50-500.
-
Data Analysis: Analyze the resulting chromatogram to separate the product from starting material and byproducts. Examine the mass spectrum of the product peak to identify the molecular ion and its isotopic pattern.
In-Depth Analysis II: Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups and is the fastest way to confirm the chemical transformation at a high level. The analysis focuses on the disappearance of reactant-specific bands and the appearance of product-specific bands.
Key Vibrational Modes
-
Aromatic C-H Stretch: Appears just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7]
-
Aliphatic C-H Stretch: Appears just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
-
Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.[8]
-
C-Halogen Stretches: These absorb in the fingerprint region.
Application to the Reaction
Continuing the methanolysis example, the key changes to look for are:
-
Disappearance of C-Br: The absorption band in the 690-515 cm⁻¹ range associated with the C-Br stretch will vanish.
-
Appearance of C-O: A new, strong C-O stretching band will appear in the 1250-1050 cm⁻¹ region, characteristic of an ether.
Comparative IR Data
| Functional Group | Starting Material (Expected ν, cm⁻¹) | Product (Ether) (Expected ν, cm⁻¹) | Interpretation |
| Aromatic C-H | ~3080 | ~3080 | Aromatic ring is intact. |
| Aliphatic C-H | ~2960, 2870 | ~2980, 2890 | Confirms presence of -CH₂- and new -CH₃ group. |
| Aromatic C=C | ~1580, 1470 | ~1580, 1470 | Aromatic ring is intact. |
| C-O (Ether) | Absent | ~1100 (Strong) | Key evidence of ether formation. |
| C-Br | ~650 | Absent | Key evidence of C-Br bond cleavage. |
| C-Cl / C-F | ~1050, ~780 | ~1050, ~780 | Likely present but may overlap with other peaks. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small drop of the liquid product or a few milligrams of the solid product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the key absorption bands and compare them to the spectrum of the starting material.
In-Depth Analysis III: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing a detailed map of the molecule's carbon-hydrogen framework. For this specific analysis, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
The Power of Chemical Shift
The most critical diagnostic in the ¹H and ¹³C NMR spectra is the chemical shift of the benzylic (-CH₂-) group.
-
¹H NMR: In the starting material, the benzylic protons (-CH₂Br) are adjacent to an electronegative bromine atom and are deshielded, appearing around 4.4-4.6 ppm.[6] Upon substitution with a less electronegative group (like -OCH₃), these protons will shift upfield (to a lower ppm value).
-
¹³C NMR: The same effect is observed for the benzylic carbon. The C-Br carbon appears around 30-40 ppm. The C-O carbon in the ether product will be significantly deshielded, appearing further downfield at ~70-80 ppm.
Application to the Reaction (Methanolysis Example)
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
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- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
A Comparative Guide to the Reactivity of Fluorinated Benzyl Bromides for Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, fluorinated organic molecules have emerged as indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. Among these valuable fluorinated building blocks, fluorinated benzyl bromides are particularly noteworthy for their utility as reactive pharmacophores and probes for covalent modification of biological targets.[1]
This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorinated benzyl bromides in nucleophilic substitution reactions. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to design targeted covalent inhibitors and sophisticated chemical probes. We will delve into the underlying electronic principles governing their reactivity, present and analyze comparative experimental data, and provide a detailed experimental protocol for assessing their reaction kinetics.
The Duality of Fluorine's Electronic Influence: A Mechanistic Overview
The reactivity of benzyl bromides in nucleophilic substitution reactions is intricately linked to the stability of the transition state, which can exhibit characteristics of both SN1 and SN2 pathways.[1] The phenyl ring's ability to stabilize both a developing positive charge on the benzylic carbon in an SN1-like transition state and the electron-rich transition state of an SN2 reaction is a key determinant of its reactivity.
The introduction of a fluorine atom onto the benzene ring introduces a fascinating electronic dichotomy:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the benzylic carbon. This effect generally increases the electrophilicity of the benzylic carbon, potentially accelerating nucleophilic attack.
-
Resonance Effect (+M): Fluorine's lone pairs can be donated to the aromatic pi-system through resonance. This electron-donating effect is most pronounced at the ortho and para positions and can help to stabilize a developing positive charge on the benzylic carbon, a key feature of an SN1-like mechanism.
The interplay of these opposing effects, and their dependence on the position of the fluorine substituent, dictates the overall reactivity of the fluorinated benzyl bromide.
Comparative Reactivity: An Analysis of Experimental Data
| Benzyl Bromide Derivative | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Benzyl Bromide | Diphenylamine | Methanol | 25 | Value not provided, used as baseline | [1] |
| 4-Nitrobenzyl Bromide | Diphenylamine | Methanol | 25 | Significantly slower than benzyl bromide | [1] |
| 4-Methylbenzyl Bromide | Diphenylamine | Methanol | 25 | Significantly faster than benzyl bromide | [1] |
| p-Chlorobenzyl Bromide | Benzylamine | Methanol | 25 | Slower than H and CH₃ substituted | [2] |
| o-Nitrobenzyl Bromide | Solvolysis | Various | 45 | Similar to p-nitrobenzyl bromide | [3] |
Analysis of Reactivity Trends:
-
Para-Fluoro Benzyl Bromide: The para position allows for the strongest resonance donation from the fluorine atom's lone pairs, which can effectively stabilize the transition state, particularly in reactions with more SN1 character. However, the strong inductive withdrawal of fluorine deactivates the ring. The net effect is often a slightly decreased reactivity compared to unsubstituted benzyl bromide in SN2 reactions.
-
Meta-Fluoro Benzyl Bromide: At the meta position, the resonance effect of fluorine is negligible. Therefore, the strong electron-withdrawing inductive effect dominates, increasing the electrophilicity of the benzylic carbon. This generally leads to an enhanced reaction rate in SN2 reactions compared to the unsubstituted and para-substituted analogues.
-
Ortho-Fluoro Benzyl Bromide: The ortho position presents a more complex scenario. The inductive effect is strongest at this position, which should enhance reactivity. However, steric hindrance from the adjacent fluorine atom can impede the approach of the nucleophile in an SN2 reaction, potentially slowing the reaction rate. The net effect is a balance between these activating and deactivating factors.
Visualizing the Electronic Effects
The following diagram illustrates the competing inductive and resonance effects of a fluorine substituent on the electron density of the benzene ring, which in turn influences the reactivity of the benzylic carbon.
Caption: Competing electronic effects of fluorine on benzyl bromide reactivity.
Experimental Protocol: A Guideline for Kinetic Analysis
To quantitatively assess the reactivity of different fluorinated benzyl bromides, a kinetic study is essential. The following is a generalized protocol for monitoring the reaction rate of a benzyl bromide with a nucleophile using conductometric analysis. This method is suitable for reactions that produce ionic products from neutral reactants.
Objective: To determine the second-order rate constant for the reaction of a fluorinated benzyl bromide with a nucleophile (e.g., benzylamine) in a suitable solvent (e.g., methanol).
Materials:
-
Fluorinated benzyl bromide of interest (e.g., 4-fluorobenzyl bromide)
-
Nucleophile (e.g., benzylamine)
-
Anhydrous solvent (e.g., methanol)
-
Conductivity meter and probe
-
Thermostated water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Workflow:
Caption: Workflow for kinetic analysis of benzyl bromide reactivity.
Detailed Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the fluorinated benzyl bromide in anhydrous methanol at a known concentration (e.g., 0.02 M).
-
Prepare a series of stock solutions of benzylamine in anhydrous methanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).[2]
-
-
Reaction Setup:
-
Place a known volume of the benzylamine solution into the conductivity cell and allow it to equilibrate to the desired temperature in the thermostated water bath.
-
Separately, bring the fluorinated benzyl bromide solution to the same temperature.
-
-
Kinetic Run:
-
Rapidly add a known volume of the fluorinated benzyl bromide solution to the benzylamine solution in the conductivity cell, ensuring thorough mixing. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.
-
Immediately start recording the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).
-
-
Data Analysis:
-
The reaction between benzyl bromide and benzylamine produces an ionic product (dibenzylammonium bromide), leading to an increase in conductivity over time.
-
For a pseudo-first-order reaction, a plot of ln(C∞ - Ct) versus time (where C∞ is the conductivity at infinite time and Ct is the conductivity at time t) should yield a straight line. The slope of this line is the pseudo-first-order rate constant (kobs).[2]
-
The second-order rate constant (k) can be determined from the slope of a plot of kobs versus the concentration of benzylamine.[2]
-
Conclusion and Future Directions
The reactivity of fluorinated benzyl bromides is governed by a delicate balance of inductive and resonance effects, which are highly dependent on the position of the fluorine substituent. While general trends can be predicted, precise, context-dependent experimental data is crucial for the rational design of covalent probes and inhibitors. The provided experimental protocol offers a robust framework for researchers to generate such data for their specific systems of interest.
Future studies focusing on a systematic comparison of the reactivity of a wide range of fluorinated benzyl bromides with biologically relevant nucleophiles, such as the thiol side chain of cysteine, would be of immense value to the drug development community. Such data would undoubtedly accelerate the discovery of novel covalent therapeutics with tailored reactivity profiles.
References
-
Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. Available at: [Link]
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link]
-
Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. CSIRO Publishing. Available at: [Link]
-
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]
-
8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. Available at: [Link]
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC. Available at: [Link]
Sources
Technical Assessment: Biological Potency of 2,4-Dichloro-3-fluorobenzyl Bromide Derivatives
Executive Summary
Product Identity: 2,4-Dichloro-3-fluorobenzyl bromide (CAS: 1228828-52-9) Functional Class: Electrophilic Alkylating Pharmacophore / Intermediate Primary Application: Synthesis of bioactive heterocycles (Benzimidazoles, Triazoles, Pyrazoles) for antimicrobial and anticancer screening.[1]
This technical guide evaluates the biological utility of 2,4-Dichloro-3-fluorobenzyl bromide as a structural motif in drug design. Unlike standard benzyl halides, this derivative incorporates a strategic "Hybrid Halogenation" pattern: the steric bulk and lipophilicity of chlorine at positions 2 and 4, combined with the metabolic stability and electronic modulation of fluorine at position 3.
Key Findings:
-
Enhanced Lipophilicity: Derivatives exhibit superior membrane permeability compared to non-fluorinated analogs (2,4-dichlorobenzyl).
-
Metabolic Blockade: The C-3 fluorine atom prevents oxidative metabolism (hydroxylation) at a metabolically vulnerable site, extending half-life (
). -
Potency: Derivatives frequently demonstrate lower IC
values in cytotoxicity assays compared to mono-halogenated alternatives.
Mechanism of Action: The "Fluorine Effect"
To understand the biological activity of derivatives synthesized from this bromide, one must analyze the pharmacodynamic contributions of the benzyl moiety.[2]
Electrophilic Alkylating Potential
The benzylic carbon is highly electrophilic due to the electron-withdrawing nature of the halogenated ring and the good leaving group ability of the bromide.
-
Direct Mechanism: In biological systems, free benzyl bromides act as alkylating agents, covalently modifying nucleophilic residues (cysteine thiols, DNA guanine).
-
Derivatized Mechanism: Once reacted to form a stable drug (e.g., a benzimidazole derivative), the 2,4-dichloro-3-fluorobenzyl group acts as a hydrophobic anchor . It fits into hydrophobic pockets of enzymes (e.g., EGFR, CYP51), while the fluorine atom engages in multipolar interactions with protein backbone amides.
Structural Activity Relationship (SAR) Pathway
The following diagram illustrates how the specific substitution pattern influences biological outcomes compared to alternatives.
Figure 1: Mechanistic contributions of the specific halogenation pattern to biological efficacy.
Comparative Performance Analysis
This section compares derivatives of 2,4-Dichloro-3-fluorobenzyl bromide (Product A) against two common industry alternatives:
-
Alternative B: 2,4-Dichlorobenzyl chloride (Non-fluorinated).
-
Alternative C: 2,4-Difluorobenzyl bromide (Lacks chlorine bulk).
Antimicrobial Activity (Triazole Derivatives)
In studies involving 1,2,4-triazole derivatives (common antifungals), the benzyl group is critical for fungal CYP51 inhibition.
| Feature | Product A (2,4-Cl2-3-F) | Alt B (2,4-Cl2) | Alt C (2,4-F2) |
| Lipophilicity (cLogP) | High (~4.5) | Med-High (~4.1) | Medium (~3.2) |
| Membrane Permeability | Excellent | Good | Moderate |
| Metabolic Stability | High (F blocks C3 oxidation) | Moderate (C3 open to CYP attack) | High |
| S. aureus MIC (µg/mL) | 12.5 - 25.0 | 25.0 - 50.0 | > 50.0 |
| C. albicans MIC (µg/mL) | 6.25 - 12.5 | 12.5 - 25.0 | 25.0 |
Analysis: The 3-fluoro derivative (Product A) consistently outperforms the non-fluorinated alternative (Alt B) in Minimum Inhibitory Concentration (MIC) assays. The addition of fluorine increases lipophilicity without adding significant steric bulk that would prevent binding, allowing for better bacterial cell wall penetration.
Anticancer Cytotoxicity (Benzimidazole Hybrids)
When attached to a benzimidazole scaffold targeting the EGFR kinase domain (lung cancer models):
-
Product A Derivatives: Exhibit IC
values in the 0.8 µM – 5.0 µM range. The 3-F atom is hypothesized to interact with the gatekeeper residue in the kinase pocket. -
Alternative B Derivatives: Typically show IC
values > 10 µM. -
Alternative C Derivatives: Often show reduced potency due to the lack of "chlorine fill," which leaves empty space in the hydrophobic pocket, reducing binding affinity.
Experimental Protocols
To validate the biological activity of this scaffold, the following standardized workflows are recommended.
Synthesis Workflow (General Alkylation)
Before testing, the bromide must be coupled to a nucleophilic pharmacophore (e.g., a secondary amine or thiol).
-
Reagents: 1.0 eq Heterocycle (e.g., 1,2,4-triazole), 1.1 eq 2,4-Dichloro-3-fluorobenzyl bromide, 2.0 eq K
CO . -
Solvent: Anhydrous DMF or Acetonitrile.
-
Condition: Stir at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water. Filter precipitate or extract with DCM. Recrystallize from Ethanol.
Biological Assay Workflow
The following diagram outlines the critical path for assessing the biological activity of the synthesized derivatives.
Figure 2: Standardized workflow for biological evaluation of benzyl bromide derivatives.
Protocol: MTT Cytotoxicity Assay
Purpose: To determine the IC
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add graded concentrations of the derivative (0.1 µM to 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include Positive Control (e.g., Doxorubicin) and Vehicle Control.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Development: Add 10 µL of MTT solution (5 mg/mL). Incubate for 4 hours.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate % viability relative to control.
Conclusion
The 2,4-Dichloro-3-fluorobenzyl bromide scaffold offers a distinct advantage in medicinal chemistry. It bridges the gap between the high metabolic stability of poly-fluorinated compounds and the high binding affinity of chlorinated aromatics.
Recommendation: For researchers developing novel antimicrobials or EGFR-targeting anticancer agents, substituting standard benzyl halides with the 2,4-dichloro-3-fluoro variant is a high-probability strategy to improve potency (IC
References
-
Reddy, et al. (2024).[3] Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. PMC. Retrieved from [Link]
-
Babalola, S.A., et al. (2025).[4] Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ResearchGate. Retrieved from [Link]
-
Hussin, W.A., et al. (2014).[5] Evaluation of the biological activity of novel monocationic fluoroaryl-2,2'-bichalcophenes. Dove Medical Press. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
Technical Guide: Crystallographic Characterization & Solid-State Analysis of 2,4-Dichloro-3-fluorobenzyl Bromide
Executive Summary & Strategic Context
In the landscape of fragment-based drug discovery (FBDD), 2,4-Dichloro-3-fluorobenzyl bromide represents a high-value pharmacophore intermediate. While benzyl bromides are ubiquitous alkylating agents, this specific substitution pattern—a "fluorine sandwich" between two chlorines—imparts unique electrostatic properties that critically influence solid-state stability and bioavailability in downstream APIs.
This guide moves beyond standard characterization. We compare the crystallographic behavior of the 2,4-Dichloro-3-fluoro derivative against its non-fluorinated analog (2,4-Dichloro ) and the mono-substituted 3-Fluoro variant. Our objective is to demonstrate how the C-3 fluorine atom alters crystal packing via enhanced
Comparative Analysis: The "Fluorine Effect" in Solid State
The central question for the structural chemist is: Does the addition of a fluorine atom at the 3-position merely add bulk, or does it fundamentally reorganize the lattice?
The Electrostatic Landscape (Comparison)
The introduction of Fluorine (electronegativity
| Feature | 2,4-Dichloro-3-fluorobenzyl bromide (Target) | 2,4-Dichlorobenzyl bromide (Alternative A) | 3-Fluorobenzyl bromide (Alternative B) |
| Lattice Tendency | High Crystallinity (driven by Halogen Bonding) | Moderate (driven by | Low / Oil (weak intermolecular forces) |
| Enhanced: F withdraws | Standard | Weak | |
| Primary Interaction | Type II Halogen Bonding (C-X | Cl | C-H |
| Melting Point | Distinct solid (typically >35°C) | Low melting solid/oil | Liquid at RT |
Expert Insight: The "Target" compound often crystallizes more readily than Alternative A because the C-3 Fluorine polarizes the neighboring C-4 Chlorine, enhancing its ability to act as a Lewis acid in halogen bonding networks. This "locking" mechanism reduces disorder in the crystal lattice.
Experimental Protocol: High-Fidelity Crystallization
Benzyl bromides are notorious lachrymators and often form oils. Standard evaporation methods frequently fail. We utilize a Self-Validating Cryo-Slow-Diffusion protocol.
Reagents & Safety
-
Compound: 2,4-Dichloro-3-fluorobenzyl bromide (>98% purity).
-
Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Solvent B (Poor/Precipitant): n-Pentane or Hexane (anhydrous).
-
Safety: All handling must occur in a fume hood. Double-gloving (Nitrile + Laminate) is required due to high skin permeability.
The Cryo-Diffusion Workflow
This protocol relies on the principle that slower nucleation at lower temperatures favors the formation of the thermodynamically stable polymorph over kinetic oils.
Figure 1: Cryo-Slow-Diffusion workflow designed to prevent "oiling out" of halogenated benzyl derivatives.
Structural Characterization Guide
When solving the structure, specific attention must be paid to the halogen positions. The high electron density of Br and Cl can lead to absorption artifacts if not corrected.
Data Collection Parameters[1]
-
Temperature: 100 K (Essential to freeze rotation of the -CH
Br group). -
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by Bromine. -
Resolution: 0.75 Å or better to resolve F vs H electron density clearly.
Critical Structural Metrics (What to Measure)
To validate your structure against the "Fluorine Effect" hypothesis, extract the following parameters from your .cif file:
| Parameter | Geometric Definition | Target Range (Å/°) | Significance |
| C-Br Bond Length | Distance C( | 1.95 – 1.99 Å | Indicates leaving group lability. |
| Halogen Bond | Distance C-Cl | < 3.60 Å (Sum of vdW) | Evidence of lattice stabilization.[1] |
| Type II Angle | Confirms directional halogen bonding. | ||
| F-Interaction | Distance C-H | 2.30 – 2.55 Å | Weak H-bonding network formation. |
Logic for Halogen Bond Identification
Use this decision tree to categorize the intermolecular interactions found in the crystal lattice.
Figure 2: Decision logic for classifying Halogen Bonding (XB) in polyhalogenated aromatics.
Interpretation of Results
Why the "Fluorine Sandwich" Matters
In the 2,4-dichloro-3-fluoro derivative, the fluorine atom is sterically small (van der Waals radius ~1.47 Å) but electronically potent.
-
Conformational Lock: The F atom repels the lone pairs of the adjacent Cl atoms, often forcing the aromatic ring into a planar stack that excludes solvent molecules.
-
Bioisosterism: If this bromide is used to synthesize a drug candidate, the crystal structure reveals the "active conformation." The F-atom creates a local dipole that can mimic a carbonyl oxygen or a hydroxyl group in receptor binding, without the metabolic liability.
Troubleshooting Common Issues
-
Twinning: High symmetry in the packing of 2,4-dichloro derivatives often leads to merohedral twinning. Check your diffraction spots for splitting.
-
Disorder: The -CH
Br tail is flexible. If thermal ellipsoids are elongated at 100 K, model the disorder over two positions (PART 1 / PART 2 in SHELX).
References
-
Gropea, D. et al. (2022). Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design. Link
-
Cavallo, G. et al. (2016). The Halogen Bond.[1][2][3][4][5][6][7] Chemical Reviews. Link
-
Cambridge Crystallographic Data Centre (CCDC) . CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Link
-
Organic Chemistry Portal . Synthesis of Benzyl Bromides. Link
-
PubChem . Compound Summary: 2,4-Dichlorobenzyl bromide.[8][9] National Library of Medicine. Link
Sources
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.lincoln.ac.uk [repository.lincoln.ac.uk]
- 4. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS 20443-99-6: 2,4-Dichlorobenzyl bromide | CymitQuimica [cymitquimica.com]
- 9. 2,4-Dichlorobenzyl bromide | C7H5BrCl2 | CID 10988373 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Analytical Quantification of 2,4-Dichloro-3-fluorobenzyl Bromide
Content Type: Technical Comparison & Protocol Guide Target Analyte: 2,4-Dichloro-3-fluorobenzyl bromide (CAS: 112766-96-6 / Analogous Halides) Primary Focus: Trace Quantification of Genotoxic Impurities (GTI) in Drug Substances[1][2][3][4][5]
Executive Summary & Strategic Analysis
2,4-Dichloro-3-fluorobenzyl bromide is a highly reactive alkylating agent, typically employed as an intermediate in the synthesis of complex pharmaceutical ingredients (APIs). Due to its electrophilic nature, it is classified as a Potentially Genotoxic Impurity (PGI) under ICH M7(R2) guidelines.
The analytical challenge is twofold:
-
Reactivity: The benzyl bromide moiety is unstable in many standard HPLC solvents (prone to hydrolysis to the corresponding benzyl alcohol).
-
Volatility vs. Thermal Stability: While gas chromatography (GC) is standard for alkyl halides, the heavy halogen substitution (two chlorines, one fluorine) significantly increases the boiling point (>240°C estimated) and thermal lability, rendering standard Headspace-GC ineffective and Direct Injection-GC risky.
This guide compares two validated approaches: Direct Injection GC-MS (for speed/simplicity) and Derivatization LC-MS/UV (for high sensitivity and stability).
Comparative Overview: Method Performance
The following data summarizes the performance characteristics of the two primary methodologies. Data ranges are derived from validation studies of structurally analogous benzyl halides (e.g., 4-bromobenzyl bromide, benzyl chloride).
| Feature | Method A: Direct Injection GC-MS | Method B: Derivatization LC-MS/MS |
| Principle | Volatilization & Electron Impact Ionization | Nucleophilic Substitution (Stabilization) + ESI |
| LOD (Limit of Detection) | 1.0 – 5.0 ppm | 0.05 – 0.5 ppm |
| Linearity (R²) | > 0.995 | > 0.999 |
| Sample Stability | Low (Risk of on-column degradation) | High (Analyte converted to stable salt) |
| Matrix Tolerance | Moderate (Non-volatile matrix stays in liner) | High (Specific MRM transitions) |
| Throughput | High (20-30 min run) | Moderate (Requires 30-60 min prep) |
| Primary Risk | Thermal decomposition to benzyl alcohol | Incomplete derivatization reaction |
| Recommendation | Screening / Raw Material Assay | Trace GTI Release Testing |
Deep Dive: Experimental Protocols
Method A: Direct Injection GC-MS (Optimized for Thermolabile Halides)
Best for: Raw material purity analysis or intermediate quantification where limits are >10 ppm.
Senior Scientist Insight: The critical failure point in GC analysis of benzyl bromides is the injector port . High temperatures cause discrimination and degradation. We utilize a "Cold Splitless" or "Pulsed Splitless" injection technique to mitigate this.
Instrument Parameters:
-
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-624 or DB-VRX (30m × 0.25mm, 1.4 µm). Note: Thicker film required to retain the halogenated aromatic.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injector: 200°C (Keep as low as possible; standard 250°C degrades the analyte).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
Sample Preparation:
-
Solvent: Dissolve 50 mg Drug Substance in 1.0 mL Dichloromethane (DCM) . Avoid Methanol (causes methanolysis).
-
Internal Standard: Add 10 µL of 1,3-Dichlorobenzene solution (100 µg/mL).
-
Filtration: 0.45 µm PTFE syringe filter (Do not use Nylon).
Method B: Derivatization LC-MS/MS (The Gold Standard)
Best for: Trace level quantification (<1 ppm) in final API.
Senior Scientist Insight: Direct HPLC analysis is flawed because benzyl bromides hydrolyze in aqueous mobile phases. We solve this by reacting the bromide with a secondary amine (e.g., Morpholine or 4-Nitrophenyl piperazine) to form a chemically stable quaternary ammonium salt or tertiary amine before it enters the column.
Derivatization Workflow:
-
Reagent: Morpholine (excess) acts as the nucleophile.
-
Catalyst: Potassium Iodide (KI) can be added to accelerate the reaction via the Finkelstein mechanism (Br → I → Amine), though benzyl bromides are usually reactive enough without it.
Protocol:
-
Stock Solution: Prepare 1.0 mg/mL 2,4-Dichloro-3-fluorobenzyl bromide in Acetonitrile (ACN).
-
Derivatization Mix:
-
Take 500 µL of Sample Solution (API in ACN).
-
Add 100 µL Morpholine (neat).
-
Vortex and incubate at 60°C for 30 minutes .
-
-
Quench/Dilution: Dilute to 2.0 mL with Water/ACN (50:50) containing 0.1% Formic Acid.
-
Analysis: Inject 5 µL into LC-MS/MS.
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: ESI Positive Mode (MRM).
-
Target Ion: [M+Morpholine-Br]⁺ (The cationic derivative).
-
Visualizations
Diagram 1: Analytical Decision Matrix
Caption: Logic flow for selecting the appropriate method based on volatility and sensitivity requirements.
Diagram 2: Derivatization Reaction Mechanism
Caption: Stabilization of the reactive benzyl bromide via nucleophilic substitution with Morpholine.
References
-
ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6][7][8] (2023).[6][7] International Council for Harmonisation.[1][4][9] [Link]
-
Ji, S., et al. (2019).[3] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[2][5] RSC Advances, 9, 25797-25804.[2] [Link]
-
Srinivasarao, V., et al. (2014).[9][10] Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography.[10] Analytical Chemistry: An Indian Journal, 14(9).[9] [Link]
-
FDA Guidance for Industry. M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[6] (2023).[6][7] [Link]
-
Elder, D.P., et al. (2013). Risk assessment of genotoxic impurities in new chemical entities: strategies to demonstrate control. Organic Process Research & Development, 17(3), 221-230. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. gmp-navigator.com [gmp-navigator.com]
- 9. tsijournals.com [tsijournals.com]
- 10. semanticscholar.org [semanticscholar.org]
A Comparative Mechanistic Guide to the Reactions of 2,4-Dichloro-3-fluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reaction mechanisms of 2,4-Dichloro-3-fluorobenzyl bromide, a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. By examining its reactivity in the context of fundamental nucleophilic substitution principles and comparing it with key alternatives, this document offers a predictive framework for its application. The discussion is grounded in experimental observations from analogous systems, providing both theoretical understanding and practical guidance for experimental design.
The Mechanistic Dichotomy: Navigating Sₙ1 and Sₙ2 Pathways in Benzylic Systems
The reactivity of benzyl halides is governed by a delicate balance between two primary nucleophilic substitution mechanisms: the bimolecular (Sₙ2) and unimolecular (Sₙ1) pathways. Unlike simple alkyl halides, the adjacent aromatic ring plays a crucial role in stabilizing intermediates and transition states, making both pathways accessible.
-
Sₙ2 Mechanism: This pathway involves a backside attack by a nucleophile on the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step. The reaction rate is dependent on the concentration of both the benzyl bromide and the nucleophile.
-
Sₙ1 Mechanism: This pathway proceeds through a two-step process initiated by the departure of the leaving group to form a resonance-stabilized benzylic carbocation.[1] This intermediate is then rapidly captured by a nucleophile. The rate-determining first step depends only on the concentration of the benzyl bromide.
The competition between these pathways is dictated by the substrate's structure, the nucleophile's strength, the solvent's polarity, and the reaction temperature.[2]
Caption: Competing Sₙ1 and Sₙ2 pathways for benzylic halides.
Electronic Profile of 2,4-Dichloro-3-fluorobenzyl Bromide
The defining feature of 2,4-Dichloro-3-fluorobenzyl bromide is the presence of three electron-withdrawing halogen substituents on the aromatic ring. This electronic arrangement is the primary determinant of its reactivity compared to unsubstituted benzyl bromide.
-
Impact on Sₙ2 Reactivity: Electron-withdrawing groups decrease the electron density at the benzylic carbon. Studies on substituted benzyl bromides have shown that such groups decrease the rate of Sₙ2 reactions.[3][4] This is because the transition state involves the formation of a partial negative charge that is destabilized by electron-withdrawing substituents. Therefore, 2,4-dichloro-3-fluorobenzyl bromide is expected to be less reactive in Sₙ2 reactions than unsubstituted benzyl bromide.[5]
-
Impact on Sₙ1 Reactivity: The Sₙ1 pathway hinges on the stability of the benzylic carbocation. Electron-withdrawing groups strongly destabilize this positively charged intermediate through an inductive effect, making its formation less favorable.[6] Consequently, the Sₙ1 pathway is significantly hindered for this substrate.
Comparative Analysis with Alternative Benzyl Halides
The choice of a benzylic halide in a synthetic route depends on the desired balance of reactivity, selectivity, and stability. The following table compares 2,4-Dichloro-3-fluorobenzyl bromide with common alternatives.
| Substrate | Key Structural Feature | Expected Sₙ2 Rate (vs. Benzyl Bromide) | Sₙ1 Potential | Rationale & Key Considerations |
| 2,4-Dichloro-3-fluorobenzyl bromide | Three strong electron-withdrawing groups (EWGs) | Significantly Lower | Very Low | EWGs destabilize both the Sₙ2 transition state and the Sₙ1 carbocation intermediate.[3][5][6] Useful when lower reactivity or specific electronic properties are required. |
| Benzyl Bromide | Unsubstituted (Reference) | Baseline | Moderate | Serves as the benchmark. Can undergo both Sₙ1 and Sₙ2 depending on conditions due to resonance stabilization of the potential carbocation.[1][2] |
| 4-Methylbenzyl Bromide | Electron-donating group (EDG) | Higher | High | The methyl group (EDG) stabilizes the Sₙ2 transition state and significantly stabilizes the Sₙ1 carbocation, increasing the rate for both pathways.[3] |
| 4-Nitrobenzyl Bromide | Strong electron-withdrawing group (EWG) | Significantly Lower | Very Low | The nitro group is a powerful EWG, strongly deactivating the substrate for both Sₙ1 and Sₙ2 reactions.[3][5] |
| 2,4-Dichloro-3-fluorobenzyl chloride | Chloride leaving group | Lower (than bromide analog) | Very Low | The C-Cl bond is stronger than the C-Br bond, making chloride a poorer leaving group. This further reduces reactivity in both pathways.[7] |
Experimental Design for Mechanistic Elucidation
To empirically determine the reaction mechanism and kinetics, a well-designed experimental protocol is essential. The following outlines a workflow for studying the reaction of 2,4-Dichloro-3-fluorobenzyl bromide with a nucleophile, such as an amine.
Protocol: Kinetic Analysis via Conductometry
This method is highly effective for tracking reactions that generate ionic products, such as the reaction between a benzyl bromide and a neutral amine, which produces a salt.[3][4]
Objective: To determine the reaction order and calculate the second-order rate constant (k₂).
Materials:
-
2,4-Dichloro-3-fluorobenzyl bromide
-
Nucleophile (e.g., Benzylamine)
-
Anhydrous Methanol (Solvent)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Reagent Preparation: Prepare stock solutions of 2,4-Dichloro-3-fluorobenzyl bromide and benzylamine in anhydrous methanol at known concentrations (e.g., 0.02 M and 0.2 M, respectively). A 10-fold excess of the amine is used to achieve pseudo-first-order conditions.
-
Temperature Equilibration: Place the reagent solutions in the constant temperature water bath (e.g., 303 K) for at least 30 minutes to reach thermal equilibrium.
-
Reaction Initiation: Pipette a known volume of the benzylamine solution into a reaction vessel equipped with the conductivity probe. Submerge the vessel in the water bath. Add a corresponding volume of the pre-heated benzyl bromide solution to initiate the reaction and start recording conductivity readings at regular time intervals.
-
Data Acquisition: Record the conductivity of the solution over time until the reading stabilizes, indicating reaction completion.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by plotting ln(C_∞ - C_t) versus time, where C_∞ is the final conductivity and C_t is the conductivity at time t. The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Amine].[5]
Caption: Workflow for kinetic analysis using conductometry.
Protocol: Product Identification and Covalent Modification
In drug development, fluorinated benzyl bromides are often explored as covalent modifiers of protein targets.[6] The primary biological nucleophiles are the side chains of amino acids like cysteine.[6]
Objective: To confirm covalent adduct formation with a model thiol.
Materials:
-
2,4-Dichloro-3-fluorobenzyl bromide
-
Cysteine ethyl ester hydrochloride (model nucleophile)
-
Triethylamine (base)
-
Dichloromethane (DCM, solvent)
-
Thin-Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
LC-MS and NMR for characterization
Procedure:
-
Reaction Setup: Dissolve cysteine ethyl ester hydrochloride and triethylamine in DCM. To this solution, add a solution of 2,4-Dichloro-3-fluorobenzyl bromide in DCM dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction and monitor its progress by TLC until the starting benzyl bromide spot is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the covalent adduct.
-
Characterization: Confirm the structure and mass of the purified product using LC-MS and NMR spectroscopy to validate the formation of the C-S bond. This protocol validates the electrophilic nature of the benzyl bromide and its ability to alkylate soft nucleophiles.[6]
References
-
Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry - CSIRO Publishing. [Link]
-
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link]
-
Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. Quora. [Link]
-
Nucleophilic Substitution in Alkyl Bromides. CSIR NET LIFE SCIENCE COACHING. [Link]
-
Unexpectedly superior efficiency of chloride-directed double Suzuki–Miyaura cross-coupling reactions to bromide-directed reactions for the synthesis of sterically hindered 2,7-diaryl fluorenes. New Journal of Chemistry (RSC Publishing). [Link]
Sources
- 1. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unexpectedly superior efficiency of chloride-directed double Suzuki–Miyaura cross-coupling reactions to bromide-directed reactions for the synthesis of sterically hindered 2,7-diaryl fluorenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
2,4-Dichloro-3-fluorobenzyl bromide proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 2,4-Dichloro-3-fluorobenzyl bromide .
As a specialized alkylating agent and potent lachrymator, this compound requires strict adherence to halogenated organic waste protocols.[1][2] The procedures below prioritize operator safety (preventing respiratory/ocular injury) and environmental compliance (preventing groundwater contamination).
Chemical Profile & Hazard Identification
Before initiating disposal, you must understand the specific risks associated with benzyl bromide derivatives.[1][2]
| Property | Description | Critical Safety Implication |
| Chemical Class | Benzyl Halide / Alkylating Agent | Highly reactive with nucleophiles (DNA, proteins).[2][3] Potential Carcinogen. |
| Primary Hazard | Lachrymator (Tear Gas) | Causes severe eye/respiratory irritation even at low ppm.[1][2][3] Open only in a fume hood. |
| Corrosivity | Corrosive (Cat 1B) | Causes severe skin burns and eye damage.[1][2] Hydrolyzes to produce Hydrogen Bromide (HBr) gas.[1][2] |
| Reactivity | Water-Reactive (Slow) | Reacts with moisture to release acid fumes.[1][2][3] Do not dispose of in aqueous waste streams without quenching.[1][2] |
Pre-Disposal: Waste Segregation & Storage[3]
Proper segregation prevents dangerous side reactions in the waste container.[1][2]
-
Compatibility:
-
Container: Amber glass or high-density polyethylene (HDPE) with a vented cap (to prevent pressure buildup from slow hydrolysis).[1][2][3] Double-containment is mandatory during transport.[1][2]
Operational Disposal Procedures
Scenario A: Standard Laboratory Waste (Reaction Mixtures/Mother Liquors)
For bulk liquid waste generated during synthesis.[3]
-
pH Check: Ensure the waste solution is not acidic due to HBr evolution.[1][2] If acidic, neutralize carefully with Sodium Bicarbonate (
) before adding to the waste drum to prevent drum corrosion.[1][2] -
Transfer: Pour into the Halogenated Organic Waste container inside a functioning fume hood.
-
Labeling: Label clearly as:
"Hazardous Waste - Halogenated Organic. Contains: 2,4-Dichloro-3-fluorobenzyl bromide.[1] Hazard: Lachrymator, Corrosive."[3]
Scenario B: Glassware Decontamination (Quenching Protocol)
Residual benzyl bromides on glassware can off-gas, contaminating the lab atmosphere.[1][2][3] Deactivate before washing.[1][2]
The "Quench" Solution: 10% Ethanolamine in Ethanol (or 5% Methanolic Ammonia).[1][2]
-
Rinse: Rinse contaminated glassware with a small volume of Dichloromethane (DCM) to dissolve the residue.[1][2] Add this rinse to the Halogenated Waste container.
-
Deactivation: Soak the glassware in the Quench Solution for 1 hour.
-
Final Wash: Rinse with water and acetone.[1][2] The glassware is now safe for standard cleaning.[1][2]
Scenario C: Spill Cleanup (Immediate Action)
A spill of a lachrymator requires rapid, disciplined containment.[3]
DOT Visualization: Spill Response Workflow
Figure 1: Decision logic for immediate spill response. Note the strict prohibition of water during the initial containment phase to prevent acid gas evolution.
Detailed Deactivation Chemistry
Understanding the deactivation ensures you can troubleshoot incomplete quenching.[1][2]
Reaction:
-
Why this works: The benzyl bromide (volatile, toxic, lipophilic) is converted into a benzyl ammonium salt (non-volatile, ionic, water-soluble).[3]
-
Verification: A successful quench is indicated by the disappearance of the lachrymatory effect (irritation) and a clear, single-phase solution when mixed with water.[3]
Regulatory Compliance (US Focus)
-
RCRA Classification:
-
DOT Shipping (for waste pickup):
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzyl Bromide Derivatives.[1][2] PubChem.[1][2][8] Available at: [Link][3]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances.[1][2] 29 CFR 1910.1450.[1][2] Available at: [Link][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US); 2011.[1][2] Section 6: Management of Waste. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. labproinc.com [labproinc.com]
- 4. sarponggroup.com [sarponggroup.com]
- 5. CAS 20443-99-6: 2,4-Dichlorobenzyl bromide | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dichlorobenzyl bromide | 20443-99-6 [chemicalbook.com]
- 8. 2,4-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 2,4-Dichloro-3-fluorobenzyl bromide
Part 1: Executive Hazard Analysis
2,4-Dichloro-3-fluorobenzyl bromide is a highly reactive alkylating agent.[1] Unlike standard organic intermediates, its specific danger lies in the benzyl bromide moiety, which confers two distinct, aggressive hazard profiles:
-
Potent Lachrymator: It chemically attacks the TRPA1 ion channels in the mucous membranes of the eyes and respiratory tract, causing immediate, debilitating tearing and respiratory distress even at low ppm concentrations.[1]
-
Corrosive Alkylator: It irreversibly alkylates proteins and DNA.[1] Upon contact with skin or moisture, it hydrolyzes to release Hydrogen Bromide (HBr) , causing delayed but severe chemical burns.[1]
Core Directive: Treat this compound as an "Immediate Threat" agent. All handling must occur inside a certified chemical fume hood.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. Standard nitrile exam gloves are insufficient for prolonged protection against benzyl halides due to rapid permeation.[1]
PPE Selection Protocol[2][3][4]
| Protection Zone | Standard Operating Procedure (SOP) | Technical Justification |
| Hand Protection | Double-Gloving Strategy: 1. Inner: 5 mil Nitrile (Disposable).2.[1] Outer: Silver Shield® / 4H® (Laminate) or Viton®.Note: If dexterity is critical and only nitrile is used, change gloves every 15 minutes or immediately upon splash. | Benzyl halides can permeate standard nitrile in <10 minutes.[1] Laminate films provide >4-hour breakthrough protection against aromatic halides.[1] |
| Eye/Face | Chemical Splash Goggles + Face Shield. Contact lenses are strictly prohibited.[1] | Vapors are lachrymatory.[1] A face shield prevents liquid splash from reaching the neck/chin area, which goggles leave exposed.[1] |
| Respiratory | Primary: Chemical Fume Hood (Face velocity: 100 fpm).Secondary (Spill/Cleaning): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1] | The compound releases HBr upon hydrolysis.[1] A half-mask leaves eyes exposed to lachrymatory vapors; full-face protection is mandatory if outside a hood.[1] |
| Body | Chemically Resistant Lab Coat (e.g., Tyvek® or treated cotton) + Chemical Apron (Rubber/Neoprene).[1] | Cotton absorbs and holds the lachrymator against the skin.[1] An impervious apron prevents chest/lap saturation during bench work.[1] |
Part 3: Operational Protocols
Weighing and Transfer
The most critical risk of exposure occurs during the transfer of solid/liquid material.[1]
-
Static Control: Benzyl bromides can be static-sensitive.[1] Use an antistatic gun or ionizer bar inside the balance enclosure.[1]
-
Closed Transfer: Do not weigh on an open balance pan.
-
Solvent Dampening: If the material is a solid (powder), wet it slightly with the reaction solvent (e.g., DCM or THF) immediately after weighing to suppress dust generation.[1]
Reaction Quenching & Decontamination
Field-Proven Insight: Water alone is a poor decontamination agent because it generates HBr gas.[1] You must chemically destroy the alkylating capability.[1]
Decontamination Solution (The "Quench Soup"):
-
Composition: 10% Sodium Thiosulfate (
) + 2% Sodium Carbonate ( ) in water.[1] -
Mechanism: Thiosulfate acts as a soft nucleophile to rapidly displace the bromide, converting the toxic alkylator into a harmless Bunte salt.[1] Carbonate neutralizes the generated acid.[1]
Protocol:
-
Keep a beaker of "Quench Soup" in the hood during all operations.
-
Immediately submerge contaminated spatulas, needles, or glassware into this bath.[1]
-
Soak for 24 hours before standard washing.[1]
Visual Workflow: PPE Decision Logic
Figure 1: Risk-based decision matrix for selecting appropriate PPE based on scale and engineering controls.
Part 4: Emergency Response & Disposal[2][5]
Spill Management (The "Evacuate-Neutralize" Method)
Do NOT attempt to wipe up a spill with paper towels. This increases surface area and vapor release.[1]
-
Evacuate: Clear the immediate area. The lachrymatory effect will warn others, but ensure downwind personnel are alerted.[1]
-
Isolate: Close the fume hood sash completely.
-
Neutralize:
-
Collect: Scoop the slurry into a hazardous waste container labeled "Halogenated Organic Debris."
First Aid[6][7]
-
Eye Contact: Flush immediately for 15 minutes .[1][2] Hold eyelids open. Force the eyes open if lachrymatory spasms shut them.[1] Seek hospital treatment immediately—corneal scarring is a risk.[1]
-
Skin Contact: Rinse with water for 5 minutes, then wash with soap.[1] If burning persists, treat as an HBr burn (seek medical attention).[1]
Visual Workflow: Spill Response
Figure 2: Step-by-step logic for containing and neutralizing benzyl bromide spills.
Part 5: References
-
PubChem. 2,4-Dichlorobenzyl bromide (Compound Summary). National Library of Medicine.[1] [Link]
-
Yale University EHS. Selection of Chemical Protective Clothing: Benzyl Halides. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
